molecular formula C12H14O5 B8063817 1-O-trans-p-Coumaroylglycerol

1-O-trans-p-Coumaroylglycerol

Cat. No.: B8063817
M. Wt: 238.24 g/mol
InChI Key: YUQSZTOOHLGKGG-ZZXKWVIFSA-N
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Description

(E)-2,3-dihydroxypropyl 3-(4-hydroxyphenyl)acrylate is a natural product found in Populus euphratica with data available.

Properties

IUPAC Name

2,3-dihydroxypropyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSZTOOHLGKGG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in a variety of plant species, including Imperata cylindrica, rhizomes of Smilax scobinicaulis, and Zea mays (corn).[1][2] This monograph provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an ester formed from trans-p-coumaric acid and glycerol. Its chemical structure plays a key role in its biological activities.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅[2]
Molecular Weight 238.24 g/mol [2]
CAS Number 106055-11-2[2]
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol (B129727), and ethanol (B145695). Poorly soluble in water.[3]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with neuroprotective and antioxidant effects being the most prominent.[3] Phenylpropanoids, as a class, are known for their potential therapeutic applications, including anti-inflammatory and neuroprotective roles.[4][5]

Neuroprotective Activity

This compound is reported to possess neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases.[3] The precise mechanisms underlying this activity are still under investigation, but are thought to be linked to its antioxidant capacity and ability to modulate cellular signaling pathways involved in neuronal survival.[4][5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to the phenolic hydroxyl group in the p-coumaric acid moiety, which can donate a hydrogen atom to scavenge free radicals. Phenylpropanoid glycerols, in general, are recognized for their antioxidant potential.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, extracts from Imperata cylindrica, a known source, have shown anti-inflammatory effects.[1][8][9][10][11] The proposed mechanism for related phenylpropanoids involves the modulation of key inflammatory pathways.

A potential signaling pathway involved in the anti-inflammatory and neuroprotective effects of this compound is depicted below. This is a hypothetical pathway based on the activities of related phenylpropanoid compounds.

G This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway Inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) This compound->Antioxidant_Enzymes Upregulates Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival Promotes ROS->NF_kB_Pathway Activates ROS->MAPK_Pathway Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB_Pathway Activates Inflammatory_Stimuli->MAPK_Pathway Activates Cellular_Stress Cellular Stress Cellular_Stress->ROS Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Mediators Induces MAPK_Pathway->Pro_inflammatory_Mediators Induces Antioxidant_Enzymes->ROS Neutralizes Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

G cluster_0 Extraction & Partition cluster_1 Chromatographic Separation Plant_Material Dried & Powdered Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partition Solvent Partition (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Solvent_Partition EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partition->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Column Chromatography Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound Pure 1-O-trans-p- Coumaroylglycerol Prep_HPLC->Pure_Compound

General workflow for the isolation of this compound.
Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the sample solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the sample solution to the diluted ABTS solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A cell viability assay (e.g., MTT) should be performed in parallel to assess cytotoxicity.

Spectroscopic Data for Structural Elucidation

Expected ¹H NMR Chemical Shifts (in CD₃OD):

  • Glycerol moiety: Signals for the -CH₂-O- and -CH(OH)- protons would be expected in the range of 3.5-4.5 ppm.

  • p-Coumaroyl moiety:

    • Aromatic protons: Doublets in the aromatic region (δ 6.5-7.5 ppm).

    • Vinylic protons: Doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant characteristic of a trans configuration.

Expected ¹³C NMR Chemical Shifts (in CD₃OD):

  • Glycerol moiety: Signals for the carbon atoms would be expected in the range of 60-80 ppm.

  • p-Coumaroyl moiety:

    • Carbonyl carbon: A signal around 168-170 ppm.

    • Aromatic and vinylic carbons: Signals in the range of 115-160 ppm.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and antioxidant therapy. The available data suggests its involvement in modulating key cellular pathways related to oxidative stress and inflammation. However, to fully realize its potential in drug development, further research is required.

Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of the pure compound in a variety of antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects.

  • Pharmacokinetic and In Vivo Efficacy Studies: Assessing its absorption, distribution, metabolism, excretion (ADME) properties and evaluating its efficacy in relevant animal models of disease.

  • Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to produce larger quantities of the compound for extensive preclinical and clinical research.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound.

References

Unveiling 1-O-trans-p-Coumaroylglycerol: A Technical Guide on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid with emerging therapeutic potential. We delve into its initial discovery and natural origins, detailing its isolation from various plant sources. This document outlines experimental protocols for its extraction and purification, alongside a proposed synthetic route. Furthermore, we present available quantitative data on its biological activities, specifically its neuroprotective and antioxidant properties. The guide also explores the potential signaling pathways modulated by this compound, offering insights into its mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and biological pathways, enhancing the understanding of this promising bioactive molecule.

Discovery and Natural Origin

This compound was first identified in 1989 by Reiner Fenz and Rudolf Galensa.[1][2][3] The compound was isolated from milled grains of maize (Zea mays) and its structure was elucidated using spectroscopic and chemical analysis.[1][4] This initial discovery laid the groundwork for subsequent research into its natural distribution and biological activities.

Following its initial discovery, this compound has been isolated from a variety of other plant species, highlighting its role as a natural constituent in the plant kingdom. Notable sources include:

  • Cogongrass (Imperata cylindrica) : This perennial grass is a known source of various bioactive compounds, including this compound.

  • Rhizomes of Smilax scobinicaulis : This plant, used in traditional medicine, also contains this compound.

  • Pineapple (Ananas comosus) leaves : Studies have identified this compound within the leaves of the pineapple plant.

  • Lilium longiflorum : The bulbs of this lily species have been found to contain this compound.

The presence of this compound across diverse plant families suggests its potential involvement in fundamental physiological processes within these organisms.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
CAS Number 106055-11-2
Appearance White to off-white powder
Solubility Soluble in DMSO and methanol (B129727)

Experimental Protocols

Isolation of this compound from Zea mays

The following protocol is based on the initial discovery and subsequent methodologies for isolating phenylpropanoids from plant materials.

experimental_workflow start Milled Grains of Zea mays extraction Extraction with Methanol start->extraction filtration Filtration and Concentration extraction->filtration cleanup Polyamide Column Chromatography filtration->cleanup fractionation Preparative High-Performance Liquid Chromatography (HPLC) cleanup->fractionation isolation Isolation of this compound fractionation->isolation analysis Structural Elucidation (NMR, MS) isolation->analysis end Pure Compound analysis->end

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Milled grains of Zea mays are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compound.

  • Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (Clean-up): The crude extract is subjected to column chromatography over polyamide. This step is crucial for the removal of interfering substances. The column is washed with water, and the phenolic compounds are then eluted with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The methanol eluate from the polyamide column is further purified using preparative HPLC. A C18 column is typically used with a gradient elution system of methanol and water.

  • Isolation and Identification: Fractions are collected and monitored by analytical HPLC. Fractions containing the pure compound are pooled and concentrated. The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Chemical Synthesis

A specific chemical synthesis for this compound has not been extensively reported. However, a plausible route can be adapted from the synthesis of similar phenylpropanoid monoglycerides (B3428702) via the Mitsunobu reaction.

synthesis_workflow start Isopropylidene glycerol (B35011) & trans-p-Coumaric acid mitsunobu Mitsunobu Reaction (DEAD, PPh3) start->mitsunobu intermediate Protected Intermediate mitsunobu->intermediate deprotection Acid-catalyzed Deprotection (e.g., Amberlyst 15) intermediate->deprotection product This compound deprotection->product

Figure 2: Proposed synthetic route for this compound.

Methodology:

  • Esterification: Isopropylidene glycerol is reacted with trans-p-coumaric acid under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This reaction forms the ester bond at the primary alcohol position of the protected glycerol.

  • Deprotection: The resulting acetonide-protected intermediate is then subjected to acid-catalyzed deprotection to remove the isopropylidene group. A solid acid catalyst such as Amberlyst 15 is often used for this step to facilitate purification.

  • Purification: The final product, this compound, is purified using column chromatography.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated promising biological activities, primarily as a neuroprotective and antioxidant agent.[5]

Quantitative Data on Biological Activities

Currently, specific IC₅₀ values for the neuroprotective and antioxidant activities of this compound are not widely available in the public domain. The table below is structured to be populated as more quantitative data becomes available.

Biological ActivityAssayTest SystemIC₅₀ (µM)Reference
Neuroprotectione.g., glutamate-induced excitotoxicitye.g., PC12 cells--
AntioxidantDPPH radical scavengingCell-free--
AntioxidantABTS radical scavengingCell-free--
Potential Signaling Pathways

The neuroprotective and anti-inflammatory effects of many natural phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. While direct evidence for this compound is still emerging, its structural similarity to other well-studied phenylpropanoids suggests potential involvement in the following pathways:

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway compound This compound IKK IKK compound->IKK inhibits? PI3K PI3K compound->PI3K activates? MAPKKK MAPKKK compound->MAPKKK modulates? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus_nfkb Nucleus NFkB->nucleus_nfkb translocates to inflammation Inflammatory Gene Expression nucleus_nfkb->inflammation Akt Akt PI3K->Akt activates survival Cell Survival & Growth Akt->survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK cellular_response Cellular Responses MAPK->cellular_response

Figure 3: Potential signaling pathways modulated by this compound.
  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a key regulator of inflammation. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway is a common mechanism for the neuroprotective effects of various compounds. This compound may promote neuronal survival by activating this pathway, leading to the inhibition of apoptotic processes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular responses, including stress responses, apoptosis, and differentiation. The neuroprotective effects of natural compounds can be mediated through the modulation of these pathways, for instance, by activating the pro-survival ERK pathway or inhibiting the pro-apoptotic JNK and p38 pathways.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with significant potential for therapeutic applications, particularly in the areas of neuroprotection and antioxidant therapy. Its discovery in common dietary plants such as maize suggests its bioavailability and potential role in human health.

Future research should focus on several key areas:

  • Quantitative Biological Evaluation: There is a pressing need for robust quantitative data on the biological activities of this compound, including the determination of IC₅₀ values in various in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its neuroprotective and antioxidant effects is crucial. This includes confirming its interaction with and modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways.

  • Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its potential as a drug candidate.

  • Development of Efficient Synthesis: The development of a scalable and efficient chemical synthesis will be vital for producing sufficient quantities of the compound for extensive preclinical and clinical studies.

References

Natural Sources of 1-O-trans-p-Coumaroylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its potential neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the known natural sources of this compound, presenting quantitative data where available, detailed experimental protocols for its extraction and analysis, and an exploration of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, suggesting a widespread, albeit often in low concentrations, distribution. The primary documented sources include members of the Poaceae (grass), Liliaceae (lily), and Smilacaceae (greenbrier) families.

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the available quantitative data.

Plant SpeciesFamilyPlant PartConcentrationReference
Ananas comosus (Pineapple)BromeliaceaeLeaves0.3% of an 80% ethanol (B145695) extract (which contained 60% total phenols)[1]
Lilium longiflorum (Easter Lily)LiliaceaeBulbsPresence of related phenylpropanoid glycerol (B35011) glucosides suggests it is a likely significant source, but direct quantitative data for this compound is not available.[2][3][4]
Zea mays L.Poaceae-Identified as an initial source, but quantitative data is not specified.[5]
Imperata cylindricaPoaceaeRootsPresence confirmed, but no quantitative data available.[6][7][8]
Smilax scobinicaulisSmilacaceae-Presence confirmed, but no quantitative data available.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources are critical steps for its further study and potential application. The following sections detail relevant experimental methodologies.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below. This protocol is based on methodologies used for similar phenolic compounds.

Workflow for Extraction and Isolation

start Plant Material (e.g., Pineapple Leaves, Lilium Bulbs) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., 80% Ethanol, Methanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) concentration->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractionation->chromatography purification Preparative HPLC chromatography->purification final_product Pure this compound purification->final_product start Plant Extract or Purified Sample filtration Filtration (0.45 µm filter) start->filtration hplc HPLC System (C18 column) filtration->hplc detection DAD Detector (λ ~310-325 nm) hplc->detection quantification Quantification (External Standard Calibration Curve) detection->quantification result Concentration of This compound quantification->result cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus coumaroylglycerol This compound keap1_nrf2 Keap1-Nrf2 Complex coumaroylglycerol->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Release ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) are->genes Activates Transcription

References

Biosynthesis of 1-O-trans-p-Coumaroylglycerol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a specialized metabolite found in a variety of plant species, contributing to their defense mechanisms and developmental processes. As a member of the diverse class of phenylpropanoid-glycerol esters, this compound is synthesized at the intersection of the phenylpropanoid and lipid metabolic pathways. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps from primary metabolites to the final acylated glycerol (B35011) product. The guide focuses on the core biosynthetic pathway, featuring quantitative data on analogous enzyme activities, detailed experimental protocols for enzyme characterization, and visual representations of the metabolic and experimental workflows. This document is intended to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate the production of this and related bioactive compounds.

Introduction

The biosynthesis of specialized metabolites in plants is a complex network of interconnected pathways that produce a vast array of compounds with significant ecological and pharmacological properties. This compound belongs to a class of phenylpropanoid derivatives where a hydroxycinnamic acid is ester-linked to a glycerol backbone. These molecules are implicated in plant defense against pathogens and herbivores and may serve as precursors for the formation of more complex polymers like suberin.

The synthesis of this compound involves two primary metabolic routes: the general phenylpropanoid pathway, which provides the p-coumaroyl moiety, and a glycerol-providing pathway. The final, and most critical, step is the acylation of the glycerol backbone with an activated p-coumaroyl donor, a reaction catalyzed by a specific class of acyltransferases. Understanding the enzymes and regulatory mechanisms involved in this process is crucial for harnessing the potential of these compounds in agriculture and medicine.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of p-Coumaric Acid: This occurs via the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine.

  • Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid must be activated to facilitate the esterification reaction. This is typically achieved through the formation of a coenzyme A (CoA) thioester, p-coumaroyl-CoA.

  • Acylation of Glycerol: An acyltransferase catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the sn-1 position of a glycerol acceptor.

From L-Phenylalanine to p-Coumaroyl-CoA

The initial steps of the pathway are well-established and involve the following enzymatic conversions:

  • L-Phenylalanine to trans-Cinnamic Acid: This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) , which removes the amino group from L-phenylalanine.

  • trans-Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring.

  • p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is a key precursor for many downstream phenylpropanoid products.[1]

The Acylation of Glycerol

The final step in the biosynthesis of this compound is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to glycerol. While a specific enzyme for this reaction has not been definitively isolated and characterized from all plant species producing this compound, evidence points towards the involvement of the BAHD family of acyltransferases .[2][3][4] These enzymes are known to utilize acyl-CoA donors and a wide range of alcohol or amine acceptors.[2][3] A plausible candidate is a p-Coumaroyl-CoA:Glycerol Acyltransferase .

Alternatively, the acylation may occur on glycerol-3-phosphate by a member of the Glycerol-3-Phosphate Acyltransferase (GPAT) family, followed by the action of a phosphatase to remove the phosphate (B84403) group.[5][6] GPATs are known to be involved in the synthesis of suberin, a polymer containing both glycerol and phenylpropanoids.[6]

The proposed primary route involving a BAHD acyltransferase is depicted in the following pathway diagram.

Biosynthesis_of_1_O_trans_p_Coumaroylglycerol cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_glycerol Glycerol Source cluster_final_product Final Product L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL This compound This compound p-Coumaroyl-CoA->this compound p-Coumaroyl-CoA:Glycerol Acyltransferase (BAHD family) Glycerol Glycerol Glycerol->this compound

Biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for a dedicated p-Coumaroyl-CoA:Glycerol Acyltransferase is not extensively available in the literature, the following tables present representative kinetic parameters for related plant BAHD acyltransferases and GPATs. This data provides a comparative context for the potential efficiency and substrate affinity of the enzyme responsible for this compound synthesis.

Table 1: Kinetic Parameters of Representative Plant BAHD Acyltransferases

Enzyme Acyl-CoA Donor Acceptor Km (µM) - Donor Km (µM) - Acceptor kcat (s⁻¹) Source
Oryza sativa PMT (OsPMT) p-Coumaroyl-CoA p-Coumaryl Alcohol 2.5 ± 0.3 28 ± 2 0.23 [7]
Oryza sativa PMT (OsPMT) p-Coumaroyl-CoA Coniferyl Alcohol 2.5 ± 0.3 43 ± 4 0.18 [7]
Oryza sativa PMT (OsPMT) p-Coumaroyl-CoA Sinapyl Alcohol 2.5 ± 0.3 8 ± 1 0.21 [7]

| Solanum lycopersicum AT2 | Acetyl-CoA | Triacyl Sucrose | 15.6 ± 2.1 | 3.9 ± 0.8 | 0.04 |[4] |

Table 2: Substrate Specificity of a Representative Plant GPAT

Enzyme Acyl-CoA Substrate (18:1 chain length) Relative Activity (%) Source
Arabidopsis thaliana GPAT5 Oleoyl-CoA 100 [8]
Arabidopsis thaliana GPAT5 Dodecanedioyl-CoA 85 [8]

| Arabidopsis thaliana GPAT5 | Hexadecanedioyl-CoA | 95 |[8] |

Experimental Protocols

The following protocols provide a framework for the extraction, assay, and analysis of the enzymes and products involved in the biosynthesis of this compound.

Protein Extraction for Acyltransferase Activity

This protocol describes the preparation of a microsomal fraction from plant tissue, which is often enriched in membrane-bound acyltransferases.

  • Tissue Homogenization:

    • Harvest fresh plant tissue (e.g., young leaves, stems) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in 3 volumes (w/v) of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).

  • Filtration and Centrifugation:

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Microsome Isolation:

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

    • Discard the supernatant and gently wash the pellet with wash buffer (extraction buffer without PVP).

    • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 1 mM DTT).

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford or BCA assay.

Protein_Extraction_Workflow cluster_workflow Microsomal Protein Extraction Workflow start Start: Frozen Plant Tissue homogenize Homogenize in Extraction Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Centrifuge at 10,000 x g filter->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 100,000 x g supernatant1->centrifuge2 pellet Collect Microsomal Pellet centrifuge2->pellet resuspend Resuspend in Buffer pellet->resuspend quantify Quantify Protein resuspend->quantify end End: Microsomal Fraction quantify->end

Workflow for microsomal protein extraction.
Acyltransferase Enzyme Assay

This protocol outlines a general method for measuring the activity of a putative p-Coumaroyl-CoA:Glycerol Acyltransferase.

  • Reaction Mixture:

    • Prepare a reaction mixture in a total volume of 100 µL:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10-50 µg of microsomal protein extract

      • 100 µM p-Coumaroyl-CoA (acyl donor)

      • 1 mM Glycerol (acyl acceptor)

    • Prepare a negative control by either omitting the glycerol or by using heat-inactivated enzyme extract.

  • Reaction Incubation:

    • Initiate the reaction by adding the p-Coumaroyl-CoA.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 20 µL of 10% (v/v) acetic acid.

    • Add 200 µL of ethyl acetate (B1210297), vortex vigorously, and centrifuge at 13,000 x g for 5 minutes.

    • Carefully transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 50% methanol).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound product.

Product Analysis by HPLC
  • Instrumentation:

    • An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase:

    • A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Example gradient: 10% B to 90% B over 20 minutes.

  • Detection:

    • Monitor the elution profile at a wavelength where p-coumaroyl esters absorb maximally (around 310 nm).

  • Quantification:

    • Generate a standard curve using a synthesized or purified standard of this compound to quantify the amount of product formed in the enzymatic reaction.

Signaling and Regulation

The biosynthesis of phenylpropanoids is tightly regulated at multiple levels in response to developmental cues and environmental stresses.[9] The expression of genes encoding key enzymes like PAL, C4H, and 4CL is often coordinately upregulated in response to factors such as UV light, wounding, and pathogen attack.[9]

While specific regulatory factors for this compound biosynthesis are yet to be fully elucidated, it is hypothesized that the expression of the responsible acyltransferase is under the control of transcription factors that regulate phenylpropanoid-based defense responses. The availability of the substrates, p-coumaroyl-CoA and glycerol, also represents a key point of metabolic regulation, linking the phenylpropanoid pathway with primary carbon and lipid metabolism.

Signaling_Pathway cluster_signaling Hypothetical Regulatory Pathway stress Developmental Cues & Environmental Stresses tf Transcription Factors (e.g., MYB, WRKY) stress->tf pal_c4h_4cl PAL, C4H, 4CL Gene Expression tf->pal_c4h_4cl Upregulation acyltransferase p-Coumaroyl-CoA:Glycerol Acyltransferase Gene Expression tf->acyltransferase Upregulation phenylpropanoid_pathway Phenylpropanoid Pathway Activity pal_c4h_4cl->phenylpropanoid_pathway product_synthesis This compound Synthesis acyltransferase->product_synthesis phenylpropanoid_pathway->product_synthesis

Hypothetical signaling pathway for regulation.

Conclusion

The biosynthesis of this compound represents a key enzymatic step that channels products from the phenylpropanoid pathway into a distinct class of specialized metabolites. While the precise identity of the enzyme responsible may vary between plant species, the BAHD family of acyltransferases presents the most likely candidates. The experimental protocols and data presented in this guide provide a robust framework for the further investigation and characterization of this important biosynthetic pathway. A deeper understanding of the synthesis and regulation of phenylpropanoid-glycerol esters will undoubtedly open new avenues for the metabolic engineering of plants with enhanced defensive capabilities and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in a variety of plant species. This bioactive compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective, antioxidant, and dipeptidyl peptidase-IV (DPP-IV) inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by available experimental data and protocols.

Chemical Structure and Identification

This compound is an ester formed from the condensation of trans-p-coumaric acid and glycerol (B35011). The p-coumaroyl group is attached to the primary hydroxyl group of the glycerol backbone.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (2,3-dihydroxypropyl) (2E)-3-(4-hydroxyphenyl)prop-2-enoate
Synonyms 1-O-p-Coumaroylglycerol, 1-p-coumaroyl glycerol
CAS Number 106055-11-2[1]
Molecular Formula C12H14O5[1]
Molecular Weight 238.24 g/mol [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

PropertyValueSource
Physical State Solid (powder)Assumed
Melting Point 536.86 K (263.71 °C)Calculated
Boiling Point 845.63 K (572.48 °C)Calculated
logP 0.30180Calculated[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL.[4] In a mixture of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL.[4]Experimental[3][4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]-

Spectral Data for Structural Elucidation

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra are crucial for confirming the connectivity of the p-coumaroyl and glycerol moieties.

  • 1H NMR: Expected signals would include aromatic protons from the p-hydroxyphenyl group, trans-vinylic protons, and protons of the glycerol backbone.

  • 13C NMR: Expected signals would include those for the carbonyl carbon of the ester, aromatic and vinylic carbons, and the three distinct carbons of the glycerol moiety.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Predicted m/z values: [M+H]+: 239.09140, [M+Na]+: 261.07334, [M-H]-: 237.07684.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present.

  • Expected Absorptions: A broad O-H stretching band (around 3300 cm-1) for the hydroxyl groups, a C=O stretching band (around 1700 cm-1) for the ester carbonyl, C=C stretching bands for the aromatic ring and alkene, and C-O stretching bands.

Biological Activities and Mechanisms of Action

This compound exhibits several promising biological activities, which are areas of active research.

Neuroprotective Activity

Phenolic compounds, including derivatives of p-coumaric acid, are known to possess neuroprotective properties.[7][8] The proposed mechanisms often involve the mitigation of oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases.[9]

Potential Signaling Pathway for Neuroprotection:

Based on the known effects of related coumarin (B35378) derivatives, a potential neuroprotective signaling pathway for this compound can be hypothesized. This involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival and plasticity.

Neuroprotection_Pathway Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol TRKB TRKB Receptor Coumaroylglycerol->TRKB Activates PI3K PI3K TRKB->PI3K ERK ERK TRKB->ERK AKT Akt PI3K->AKT CREB CREB AKT->CREB BCL2 Bcl-2 (Anti-apoptotic) AKT->BCL2 Upregulates ERK->CREB BDNF BDNF (Expression) CREB->BDNF Upregulates NeuronalSurvival Neuronal Survival & Growth BDNF->NeuronalSurvival Promotes Caspases Caspase-3, -6, -9 (Apoptosis) BCL2->Caspases Inhibits Caspases->NeuronalSurvival Inhibits

Caption: Proposed neuroprotective signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to the p-coumaroyl moiety. This phenolic structure can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells.

Mechanism of Antioxidant Action:

The antioxidant mechanism involves the scavenging of reactive oxygen species (ROS). The hydroxyl group on the phenyl ring of the p-coumaroyl group is key to this activity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species (e.g., H2O) ROS->Neutralized_ROS Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol Coumaroylglycerol->ROS Donates H• Oxidized_CG Oxidized Coumaroylglycerol (Stable Radical) Coumaroylglycerol->Oxidized_CG

Caption: Antioxidant mechanism of this compound via ROS scavenging.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. This compound has been identified as a potential DPP-IV inhibitor.[5]

IC50 Value: While specific IC50 values for this compound are not consistently reported across the literature, related compounds have shown inhibitory activity. For instance, some flavonoids have demonstrated IC50 values in the micromolar range.[10] Further research is needed to quantify the precise inhibitory potency of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are essential for reproducible research.

Isolation from Natural Sources

This compound has been isolated from plants such as Imperata cylindrica, Smilax scobinicaulis, and Lilium longiflorum.[1][5] A general workflow for its isolation is as follows:

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Imperata cylindrica roots) Extraction Maceration with Organic Solvent (e.g., Methanol) Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Isolated_Compound Pure 1-O-trans-p- Coumaroylglycerol Purification->Isolated_Compound

References

1-O-trans-p-Coumaroylglycerol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plant species. It is recognized for its potential neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of its chemical identity, and available data on its biological activities. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines standard methodologies for evaluating its efficacy and elucidating its mechanisms of action, based on established protocols for similar phenolic compounds.

Chemical Identity

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitation
CAS Number 106055-11-2[1][2]
Molecular Formula C12H14O5[1][2]
Molecular Weight 238.24 g/mol [1][2]
Synonyms 1-O-p-Coumaroylglycerol, 1-p-coumaroyl glycerol[2][3]
Appearance Solid[1]
Color White to off-white[1]

Biological Activity and Potential Applications

This compound is reported to possess neuroprotective and antioxidant activities.[1][2] Phenolic compounds, in general, are known to exert their effects through various mechanisms, including the modulation of signaling pathways and inhibition of enzymes.

Neuroprotective Activity

Phenolic compounds are widely investigated for their neuroprotective effects, which may involve the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes.[4] While the specific pathways modulated by this compound are not yet fully elucidated, related compounds have been shown to influence key signaling cascades.

Potential Signaling Pathways:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.[5]

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of these pathways can impact neuronal survival.[6]

Antioxidant Activity

The antioxidant properties of phenolic compounds are attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays are used to quantify this activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

There is an interest in the potential for natural compounds to inhibit DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.[7]

Experimental Protocols

Detailed experimental data for this compound is not widely available. The following sections describe standard, validated protocols that can be employed to investigate its biological activities.

Isolation and Purification

A general protocol for the isolation of compounds from plant sources, such as Imperata cylindrica, involves extraction and chromatographic separation.

Protocol 1: General Isolation and Purification of Phenolic Compounds from Plant Material [8]

  • Extraction: Macerate the dried and powdered plant material (e.g., roots of Imperata cylindrica) with a suitable solvent such as 96% methanol (B129727) at room temperature.[8] Repeat the extraction multiple times to ensure exhaustive extraction.[8]

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

  • Fractionation: Partition the crude extract with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility.[8]

  • Chromatographic Purification: Subject the desired fraction (e.g., the ethyl acetate fraction) to column chromatography using a stationary phase like silica (B1680970) gel.[8] Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to isolate the pure compound.[8] Monitor the fractions using thin-layer chromatography (TLC).[8]

Antioxidant Activity Assays

Protocol 2: DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the sample solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: ABTS Radical Cation Scavenging Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add various concentrations of the this compound solution to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance.

  • Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assay

Protocol 4: In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

  • Treatment: Treat the cells with various concentrations of this compound before, during, or after the addition of the neurotoxin.

  • Cell Viability Assessment: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of treated cells to that of untreated and toxin-only treated controls to determine the neuroprotective effect.

DPP-IV Inhibition Assay

Protocol 5: In Vitro DPP-IV Inhibition Assay

  • Prepare a reaction mixture containing DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in a suitable buffer.

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate the mixture at 37°C.

  • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

  • Calculate the percentage of DPP-IV inhibition and determine the IC50 value.

Visualizations

Logical Workflow for Bioactivity Screening

Bioactivity_Screening_Workflow cluster_0 Isolation & Identification cluster_1 In Vitro Bioassays cluster_2 Mechanism of Action Studies cluster_3 Outcomes A Plant Material (e.g., Imperata cylindrica) B Extraction & Fractionation A->B C Chromatographic Purification B->C D Structure Elucidation (NMR, MS) C->D E Antioxidant Assays (DPPH, ABTS) D->E F Neuroprotection Assays (Cell-based) D->F G Enzyme Inhibition Assays (e.g., DPP-IV) D->G H Signaling Pathway Analysis (Western Blot, qPCR) F->H I Gene Expression Profiling F->I J Identify Lead Compound H->J K Elucidate Mechanism I->K

Caption: Workflow for the isolation and bioactivity screening of this compound.

Hypothetical Neuroprotective Signaling Cascade

Neuroprotective_Signaling cluster_0 Cellular Stress Response cluster_1 Pro-survival Signaling cluster_2 Outcome Coumaroylglycerol This compound Nrf2 Nrf2 Activation Coumaroylglycerol->Nrf2 MAPK MAPK Pathway Modulation Coumaroylglycerol->MAPK ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Survival_Factors Increased Expression of Pro-survival Factors MAPK->Survival_Factors Survival_Factors->Neuroprotection

Caption: Hypothetical signaling pathways involved in the neuroprotective effects.

References

Spectroscopic and Biological Insights into 1-O-trans-p-Coumaroylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid ester found in various medicinal plants, including Imperata cylindrica and Smilax scobinicaulis.[1] This compound has garnered interest within the scientific community for its potential neuroprotective and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines a generalized experimental protocol for its isolation, and discusses its potential neuroprotective signaling pathways based on current understanding of related compounds. Due to the limited availability of direct and complete experimental data in published literature, this guide combines reported information with predicted spectroscopic values and plausible biological mechanisms to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone esterified at the C-1 position with trans-p-coumaric acid.

  • Molecular Formula: C₁₂H₁₄O₅

  • Molecular Weight: 238.24 g/mol

  • CAS Number: 106055-11-2

1-O-trans-p-Coumaroylglycerol_Structure cluster_glycerol Glycerol Moiety cluster_coumaroyl trans-p-Coumaroyl Moiety C1 CH₂ C2 CH C1->C2 O1 O C1->O1 C3 CH₂OH C2->C3 O2 OH C2->O2 C9 C=O O1->C9 C7 CH C1_prime C C7->C1_prime C8 CH C8->C7 C9->C8 C2_prime CH C1_prime->C2_prime C3_prime CH C2_prime->C3_prime C4_prime C-OH C3_prime->C4_prime C5_prime CH C4_prime->C5_prime C6_prime CH C5_prime->C6_prime C6_prime->C1_prime Mass_Spectrometry_Fragmentation M_H [M+H]⁺ m/z = 239.08 Fragment1 [C₉H₉O₃]⁺ m/z = 165.05 M_H->Fragment1 - C₃H₈O₃ Fragment2 [C₉H₇O₂]⁺ m/z = 147.04 Fragment1->Fragment2 - H₂O Fragment3 [C₈H₇O]⁺ m/z = 119.05 Fragment2->Fragment3 - CO Isolation_Workflow Start Dried Plant Material Extraction Methanol/Ethanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate/Butanol Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Chromatography Semi_Pure->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound Neuroprotective_Pathway cluster_cell Neuron cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection inhibits Coumaroylglycerol This compound Coumaroylglycerol->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response Antioxidant_Response->Neuroprotection

References

The Biological Activity of 1-O-trans-p-Coumaroylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes publicly available scientific information. While 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in plants such as Imperata cylindrica, Zea mays, and Smilax scobinicaulis, is reported to possess notable biological activities, specific quantitative data (e.g., IC50 values) for the pure, isolated compound is limited in the current literature.[1][2][3] The data presented herein is largely derived from studies on extracts known to contain the compound or from its core chemical moiety, p-coumaric acid, to provide a substantive overview for research and development professionals.

Executive Summary

This compound is a phenylpropanoid of growing interest in the fields of pharmacology and drug development. Structurally, it consists of a glycerol (B35011) backbone esterified with trans-p-coumaric acid. This molecule is implicated in several key biological processes, primarily demonstrating antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. These activities are largely attributed to the phenolic structure of the p-coumaroyl moiety, which is known to scavenge free radicals and interact with enzymatic active sites. This guide provides an in-depth review of its known biological activities, presenting available quantitative data from related compounds and extracts, detailed experimental protocols for assessing these activities, and visual diagrams of relevant biochemical pathways and workflows.

Antioxidant Activity

The antioxidant potential of this compound is a cornerstone of its biological profile.[1][2] This activity stems from the hydrogen-donating capability of the phenolic hydroxyl group on the p-coumaric acid structure, which can effectively neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Assays

Direct IC50 values for pure this compound are not widely reported. The table below summarizes the antioxidant capacity of its parent compound, p-coumaric acid, and relevant plant extracts, providing a benchmark for its expected potency.

Compound/ExtractAssayIC50 / Activity ValueReference CompoundIC50 of Ref.
p-Coumaric AcidDPPH ScavengingInhibited 71.2% at 45 µg/mLBHA66.8% inhib. at 45 µg/mL
p-Coumaric AcidABTS ScavengingEffective Scavenging ReportedAscorbic Acid-
Imperata cylindrica Hydroalcoholic Root ExtractDPPH Scavenging14.33 - 36.56% inhib. (10-50 µg/mL)--
Macaranga hypoleuca Ethyl Acetate FractionDPPH Scavenging14.31 mg/LQuercetin4.97 µg/mL
Macaranga hypoleuca Ethyl Acetate FractionABTS Scavenging2.10 mg/LQuercetin-
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the free-radical scavenging activity of a test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox is prepared similarly to be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compound or positive control to the wells. For the blank control, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualization: Antioxidant Assay Workflow

G Workflow for In Vitro Antioxidant Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock (e.g., this compound) prep_control Prepare Positive Control Stock (e.g., Ascorbic Acid) prep_reagent Prepare Radical Solution (e.g., 0.1 mM DPPH) mix Mix Compound/Control with Radical Solution prep_reagent->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine

Caption: Generalized workflow for antioxidant activity assessment.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Phenolic compounds, including p-coumaric acid derivatives, are well-documented for their anti-inflammatory properties. The proposed mechanism for this compound involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), and the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Assays
Compound/ExtractAssay TargetCell Line / ModelIC50 / Activity Value
Isoeugenin (from I. cylindrica)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages9.33 µg/mL
p-Coumaric AcidTNF-α ExpressionAdjuvant-Induced Arthritis (Rats)Significant reduction at 100 mg/kg
Chloroform Extract (I. cylindrica)Acetic Acid WrithingMice48.06% inhibition at 300 mg/kg
Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate media.

    • Co-transfect the cells with an NF-κB-dependent reporter plasmid (e.g., containing a luciferase gene driven by an NF-κB response element) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL).

    • Incubate for an additional 6-24 hours.

  • Data Analysis:

    • Lyse the cells and measure the activity of both the NF-κB-driven luciferase and the control Renilla luciferase using a dual-luciferase reporter assay system.

    • Normalize the NF-κB luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the stimulated control (LPS/TNF-α alone).

    • Determine the IC50 value from the dose-response curve.

Visualization: Canonical NF-κB Signaling Pathway

G Canonical NF-κB Inflammatory Pathway Inhibition cluster_nucleus stimulus Inflammatory Stimulus (LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4, TNFR) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) nfkb_complex IκBα-NF-κB Complex (Inactive) ikb->nfkb_complex Ubiquitination & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_complex->ikb nfkb_complex->nfkb Releases nfkb_complex->nfkb nucleus Nucleus dna DNA Binding nfkb_nuc->dna genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) dna->genes Transcription inhibitor This compound (Proposed Action) inhibitor->ikk Inhibits G Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Active Site with Cu2+) LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation (Monophenolase) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation (Diphenolase) Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase Binds LDOPA->Tyrosinase Binds Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor This compound (Competitive Inhibitor) Inhibitor->Tyrosinase Blocks Substrate Binding

References

Antioxidant properties of p-coumaric acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Properties of p-Coumaric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid (p-CA), a prevalent hydroxycinnamic acid found extensively in the plant kingdom, has garnered significant attention for its diverse bioactive properties, most notably its antioxidant capacity.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant activities of p-coumaric acid and its derivatives. It delves into the underlying mechanisms of action, including direct radical scavenging and modulation of cellular signaling pathways. This document summarizes quantitative data from various antioxidant assays, details key experimental protocols, and explores the structure-activity relationships that govern the antioxidant potential of these compounds.

Introduction to p-Coumaric Acid

p-Coumaric acid, or 4-hydroxycinnamic acid, is a phenolic compound synthesized in plants via the shikimic acid pathway from precursors like tyrosine and phenylalanine.[1] It is a fundamental building block for other complex phenolic compounds, including flavonoids and lignin.[4] Found in a wide array of fruits, vegetables, and cereals, p-CA and its derivatives are recognized for a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][5] The antioxidant potential of p-CA is primarily attributed to its chemical structure, which allows it to effectively neutralize free radicals and mitigate oxidative stress.[1][4]

Mechanism of Antioxidant Action

The antioxidant activity of p-coumaric acid and its derivatives is multifaceted, involving both direct chemical reactions with free radicals and indirect modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

The core mechanism behind the direct antioxidant activity of p-coumaric acid is its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][4] The phenolic hydroxyl (-OH) group on the benzene (B151609) ring is the primary active site responsible for this radical scavenging property.[1][4][5] Upon donating a hydrogen atom, the p-coumaric acid molecule is converted into a stable phenoxyl radical, which is less reactive and thus terminates the radical chain reaction.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, p-coumaric acid exerts significant antioxidant effects by influencing key cellular signaling pathways that regulate the endogenous antioxidant response and inflammation.

  • Nrf2/ARE Pathway Activation: p-Coumaric acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][6] Under conditions of oxidative stress, p-CA promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[6][7]

  • Inhibition of Pro-inflammatory Pathways: Oxidative stress and inflammation are intrinsically linked. p-Coumaric acid can suppress inflammatory responses by inhibiting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8] By blocking these pathways, p-CA reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby alleviating inflammation-mediated oxidative damage.[8]

Below is a diagram illustrating the key signaling pathways modulated by p-coumaric acid to exert its antioxidant and anti-inflammatory effects.

Caption: Signaling pathways modulated by p-coumaric acid.

Quantitative Antioxidant Activity

The antioxidant capacity of p-coumaric acid and its derivatives has been quantified using various in vitro assays. The tables below summarize the results from several studies, comparing their activity to standard antioxidants.

Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)

CompoundAssayIC50 / ActivityStandardStandard IC50 / ActivityReference
p-Coumaric AcidDPPHIC50: 30-33 µg/mLAscorbic AcidIC50: 8.21 µM/ml[9]
p-Coumaric AcidABTSLower activity than caffeic acidTrolox-[10][11]
3-NO₂-p-CAABTSDC50: Lower than p-CA--[12]
3-F-p-CAABTSDC50: Lower than p-CA--[12]
3-CH₃-p-CAABTSDC50: Higher than p-CA--[12]
3-OCH₃-p-CA (Ferulic Acid)ABTSDC50: Higher than p-CA--[12]
p-Coumaric AcidLipid Peroxidation71.2% inhibition @ 45µg/mLBHA66.8% inhibition @ 45µg/mL[3][13]
p-Coumaric AcidLipid Peroxidation71.2% inhibition @ 45µg/mLBHT69.8% inhibition @ 45µg/mL[3][13]

IC50: The concentration of the compound required to scavenge 50% of the radicals. A lower IC50 indicates higher antioxidant activity. DC50: The dose required to scavenge 50% of the free radical.

Table 2: Reducing Power and Metal Chelating Activity (FRAP & Other Assays)

CompoundAssayActivityStandardStandard ActivityReference
p-Coumaric AcidFRAP24–113 µM Fe²⁺--[14]
p-Coumaric AcidMetal Chelating52.22% @ 50 µg/mLEDTA-[6][15]
Caffeic AcidFRAPHigher than p-CA--[14]
Gallic AcidFRAP494–5033 µM Fe²⁺--[14]

Structure-Activity Relationship (SAR)

The antioxidant efficacy of p-coumaric acid derivatives is highly dependent on their molecular structure. Key structural features that influence activity include the number and position of hydroxyl groups and the nature of substituents on the phenyl ring.[16]

  • Hydroxyl Groups: The presence of the 4'-hydroxyl group is critical for activity. The addition of a second hydroxyl group at the ortho position (e.g., caffeic acid) generally increases antioxidant activity due to the formation of a more stable ortho-quinone.

  • Electron-Donating Groups: Substituents on the phenyl ring that donate electrons, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, tend to enhance antioxidant activity.[12] These groups increase the stability of the resulting phenoxyl radical. Ferulic acid (a methoxy derivative of p-CA) often shows higher activity than p-CA itself.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as nitro (-NO₂) or fluorine (-F), typically decrease antioxidant activity by destabilizing the phenoxyl radical.[12]

  • The Propenoic Acid Side Chain: The unsaturated side chain contributes to the stabilization of the phenoxyl radical through resonance, which is a key feature of hydroxycinnamic acids.

The diagram below illustrates the structure-activity relationship of p-coumaric acid derivatives.

SAR cluster_pca p-Coumaric Acid Scaffold cluster_activity Impact on Antioxidant Activity pca_structure pos3 R₁ (Position 3) pos4 OH (Position 4) (Critical for activity) increase Increases Activity decrease Decreases Activity edg Electron-Donating Groups (-OCH₃, -CH₃) edg->increase ewg Electron-Withdrawing Groups (-NO₂, -F) ewg->decrease ortho_oh Ortho-Hydroxyl Group (e.g., Caffeic Acid) ortho_oh->increase

Caption: Structure-activity relationships for p-coumaric acid.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant capacity of p-coumaric acid derivatives. The following sections detail the methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[17]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution should be adjusted to approximately 0.7 at 517 nm.[18]

  • Sample Preparation: Dissolve p-coumaric acid derivatives and a standard (e.g., ascorbic acid) in a suitable solvent (like methanol or DMSO) to create a series of concentrations.[17]

  • Reaction: Mix a volume of the sample or standard solution with the DPPH solution (e.g., 1.0 mL of sample + 1.0 mL of DPPH).[19] A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[18][19]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[19]

The workflow for the DPPH assay is visualized below.

DPPH_Workflow prep_dpph Prepare DPPH Solution (in Methanol) mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Sample/Standard (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (@ 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. This method is applicable to both hydrophilic and lipophilic compounds.[19]

Methodology:

  • Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[19] The mixture is kept in the dark for 12-16 hours. Before use, this stock solution is diluted with a buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard like Trolox.

  • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).[19]

  • Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[19]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

The workflow for the ABTS assay is visualized below.

ABTS_Workflow prep_abts Generate ABTS•+ Radical (ABTS + K₂S₂O₈) dilute_abts Dilute ABTS•+ Solution to Abs ≈ 0.7 @ 734nm prep_abts->dilute_abts mix Mix Sample/Standard with ABTS•+ Solution dilute_abts->mix prep_sample Prepare Sample/Standard (Serial Dilutions) prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance (@ 734 nm) incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate FRAP_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_standard Prepare Fe(II) Standard Curve prep_standard->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate at 37°C (e.g., 4-30 min) mix->incubate measure Measure Absorbance (@ 593 nm) incubate->measure calculate Calculate Ferric Reducing Power (Fe²⁺ Equivalents) measure->calculate

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1-O-trans-p-Coumaroylglycerol from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound with demonstrated neuroprotective activities, positioning it as a molecule of interest for therapeutic research and drug development.[1][2] This document provides a comprehensive guide for the extraction, purification, and analysis of this compound from various plant sources. The protocols outlined below are synthesized from established methodologies for the isolation of related natural products and are intended to serve as a robust starting point for researchers.

Introduction

This compound has been identified in several plant species, including Zea mays (maize), Imperata cylindrica (cogon grass), and rhizomes of Smilax scobinicaulis.[1][2] Its biological activities, particularly its potential in the context of neurodegenerative diseases, have spurred interest in efficient methods for its isolation and characterization. This document details a generalized yet comprehensive workflow for the extraction and purification of this target compound, along with analytical protocols for its identification and quantification.

Plant Material and Pre-processing

The selection and preparation of plant material are critical first steps that significantly impact the final yield and purity of the extracted compound.

Table 1: Plant Sources and Pre-processing Recommendations

Plant SpeciesPart(s) to be UsedRecommended Pre-processing
Zea mays L.Husks, StemsAir-dry at room temperature until brittle, then grind into a fine powder.
Imperata cylindricaRoots and RhizomesWash thoroughly to remove soil, chop into small pieces, air-dry, and grind to a fine powder.
Smilax scobinicaulisRhizomes and RootsCleanse of debris, slice thinly, oven-dry at a low temperature (40-50°C) to a constant weight, and pulverize.

Experimental Protocols

The following protocols describe a multi-step process for the extraction and purification of this compound. The overall workflow is depicted in the diagram below.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract Filtration & Concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 1-O-trans-p- Coumaroylglycerol hplc->pure_compound Fraction Collection hplc_analysis Analytical HPLC-UV pure_compound->hplc_analysis ms_analysis LC-MS pure_compound->ms_analysis nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis

Caption: General workflow for the extraction and purification of this compound.

Protocol 1: Extraction

This protocol describes the initial solvent extraction from the prepared plant material.

  • Maceration: Soak the powdered plant material in 80% aqueous ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio at room temperature for 48 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the maceration process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

  • Suspension: Suspend the crude ethanol extract in distilled water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297) (EtOAc).

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain the target compound.

  • Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo.

Protocol 3: Column Chromatography

This protocol provides two options for the initial chromatographic purification of the enriched extract.

Option A: Silica (B1680970) Gel Chromatography

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the proportion of methanol (B129727).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

Option B: Sephadex LH-20 Chromatography

  • Column Packing: Swell Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Loading: Dissolve the extract in a small volume of methanol and apply it to the column.

  • Elution: Elute the column with methanol as the mobile phase.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC is recommended.

  • Column: Use a C18 reversed-phase preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing 0.1% formic acid, is a common choice. A typical gradient might be 10-60% ACN over 40 minutes.

  • Detection: Monitor the elution at a wavelength determined from the UV spectrum of a crude sample, likely around 310 nm for a p-coumaric acid derivative.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Lyophilization: Lyophilize the collected fractions to obtain the pure compound.

Analytical Characterization

The identity and purity of the isolated compound should be confirmed using modern analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results for this compound
Analytical HPLC-UV Purity assessment and quantificationA single major peak at a specific retention time. UV λmax around 310 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural informationExpected [M-H]⁻ ion at m/z 237.07. Fragmentation pattern can provide further structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation¹H and ¹³C NMR spectra will provide detailed information on the chemical structure, including the trans configuration of the double bond and the position of the coumaroyl group on the glycerol (B35011) moiety.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected yields at each stage of the purification process, based on typical recoveries for similar natural products. Actual yields will vary depending on the plant source and experimental conditions.

Table 3: Hypothetical Purification Yields

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Ethanol Extract 1000 (Dry Plant Material)10010< 1
Ethyl Acetate Fraction 1001515~5
Silica Gel Column Chromatography 151.28~40
Preparative HPLC 1.20.054.2> 98

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by this compound are still under investigation, its neuroprotective effects suggest potential interactions with pathways involved in oxidative stress and neuronal apoptosis.

Signaling_Hypothesis cluster_stress Cellular Stressors cluster_compound Bioactive Compound cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress apoptosis_pathway Pro-apoptotic Pathways oxidative_stress->apoptosis_pathway activates coumaroylglycerol This compound antioxidant_response Antioxidant Response Pathways (e.g., Nrf2) coumaroylglycerol->antioxidant_response activates coumaroylglycerol->apoptosis_pathway inhibits neuroprotection Neuroprotection antioxidant_response->neuroprotection promotes apoptosis_pathway->neuroprotection prevents

Caption: Hypothesized mechanism of neuroprotection by this compound.

Conclusion

The protocols provided in this document offer a comprehensive framework for the successful extraction, purification, and analysis of this compound from plant sources. Researchers are encouraged to optimize these methods based on their specific plant material and available instrumentation to achieve the best possible results in their pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plant species, including Imperata cylindrica, Smilax scobinicaulis, and Lilium longiflorum.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, most notably its neuroprotective activities.[1][2] As a natural antioxidant, this compound is being investigated for its potential applications in improving cognitive function and supporting neurological health.[2] The purification of this compound from natural sources is a critical step for its further study and potential development as a therapeutic agent.

These application notes provide detailed protocols for the extraction and purification of this compound from plant material, focusing on a multi-step approach that includes initial extraction, solvent partitioning, and a final purification step using Centrifugal Partition Chromatography (CPC).

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound and other phenylpropanoids from the ethyl acetate (B1210297) fraction of Lilium longiflorum using Centrifugal Partition Chromatography (CPC).

Compound No.Compound NameAmount from 200 mg of Ethyl Acetate Fraction (mg)Purity (%)
11-O-p-coumaroyl-2-O-β-glucopyranosylglycerol (regaloside D)2.975.8
23,6'-O-diferuloylsucrose12.297.9
31-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol (regaloside B)3.166.5
41-O-p-Coumaroylglycerol 6.8 96.9
54-O-acetyl-3,6'-O-diferuloylsucrose6.290.2

Data adapted from Kim, J. H., et al. (2020). Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials. ACS Omega, 5(8), 4050–4057.

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the purification of this compound from plant material. The protocol is divided into three main stages: Extraction and Solvent Partitioning, Centrifugal Partition Chromatography (CPC) Purification, and Purity Analysis.

Protocol 1: Extraction and Solvent Partitioning

This initial phase aims to extract a crude mixture of compounds from the plant material and then enrich the fraction containing this compound.

Materials:

  • Dried and powdered plant material (e.g., scaly bulbs of Lilium longiflorum)

  • Methanol (B129727) (MeOH)

  • Distilled water

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction:

    • Extract the dried plant material (e.g., 12 kg) with methanol (3 x 15 L) overnight at room temperature.

    • Filter the extract and combine the methanol fractions.

    • Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract (e.g., 447 g) in distilled water (1 L).

    • Perform sequential liquid-liquid partitioning with the following solvents in a separatory funnel:

      • n-Hexane (3 x 2 L)

      • Chloroform (3 x 2 L)

      • Ethyl acetate (5 x 3 L)

      • n-Butanol (5 x 3 L)

    • Collect each solvent fraction separately.

    • Evaporate the solvent from each fraction in vacuo to yield the respective n-hexane, chloroform, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is expected to be enriched with this compound.

Protocol 2: Centrifugal Partition Chromatography (CPC) Purification

This protocol describes the final purification of this compound from the enriched ethyl acetate fraction using CPC.

Materials and Equipment:

  • Centrifugal Partition Chromatograph

  • HPLC pump

  • UV detector

  • Fraction collector

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Deionized water

  • Ethyl acetate fraction obtained from Protocol 1

Procedure:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of chloroform/methanol/isopropanol/water in a volume ratio of 5:2:2:4.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • CPC Instrument Setup:

    • Fill the CPC column with the lower organic phase as the stationary phase.

    • Set the apparatus to the ascending mode, where the upper aqueous phase will be used as the mobile phase.

    • Set the rotation speed of the CPC to the desired rpm (e.g., 850 rpm).

    • Equilibrate the column by pumping the mobile phase at a specific flow rate (e.g., 2.0 mL/min) until the stationary phase retention is stable.

  • Sample Injection and Fraction Collection:

    • Dissolve a known amount of the dried ethyl acetate fraction (e.g., 200 mg) in a 1:1 (v/v) mixture of the upper and lower phases.

    • Inject the sample into the CPC system.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm or 320 nm).

    • Collect fractions at regular intervals.

  • Isolation of this compound:

    • Combine the fractions containing the peak corresponding to this compound based on the chromatogram.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol 3: Purity Analysis

The purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • C18 analytical column

  • Acetonitrile, HPLC grade

  • Water with 0.1% formic acid, HPLC grade

  • Purified this compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatogram at a suitable wavelength (e.g., 320 nm).

  • Purity Determination:

    • Calculate the purity of the compound based on the peak area of this compound relative to the total peak area in the chromatogram.

Visualization of Workflows and Pathways

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from plant material.

G plant Dried Plant Material extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning EtOAc_fraction Ethyl Acetate Fraction (Enriched) partitioning->EtOAc_fraction crude_extract->partitioning cpc Centrifugal Partition Chromatography (CPC) EtOAc_fraction->cpc pure_compound Purified 1-O-trans-p- Coumaroylglycerol cpc->pure_compound hplc HPLC Purity Analysis pure_compound->hplc final_product Final Product (>95% Purity) hplc->final_product

Caption: Purification workflow for this compound.

Hypothesized Neuroprotective Signaling Pathway

Given the known neuroprotective effects of this compound, this diagram illustrates a plausible mechanism of action involving the modulation of key signaling pathways. The compound is hypothesized to promote cell survival and reduce inflammation by activating the PI3K/Akt pathway and inhibiting the p38 MAPK pathway.

G cluster_0 Extracellular cluster_1 Intracellular coumaroylglycerol This compound pi3k PI3K coumaroylglycerol->pi3k Activates p38 p38 MAPK coumaroylglycerol->p38 Inhibits akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis survival Cell Survival & Growth akt->survival p38->apoptosis inflammation Inflammation p38->inflammation

Caption: Hypothesized neuroprotective signaling pathway.

References

Application Note: HPLC-MS Analysis of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plant species, including Imperata cylindrica and the rhizomes of Smilax scobinicaulis.[1][2] This compound has garnered significant interest within the scientific community due to its potential neuroprotective properties, suggesting its promise in the context of neurodegenerative diseases.[1][2][3] As a natural antioxidant, it may also play a role in improving cognitive function and overall neurological health.[3] The accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its biological activities. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of analytes in complex mixtures. The combination of chromatographic separation with mass-based detection allows for the confident identification and quantification of this compound, even at low concentrations.

Predicted Mass Spectrometric Parameters

The following table summarizes the predicted mass-to-charge ratios (m/z) for this compound in both positive and negative ionization modes. The fragmentation pattern is predicted based on the known fragmentation of similar coumaroyl derivatives, where the primary cleavage occurs at the ester bond.

ParameterValueIonization Mode
Molecular Weight238.24 g/mol -
Predicted [M+H]⁺239.09Positive
Predicted [M-H]⁻237.08Negative
Predicted Major Fragment (p-coumaric acid) [M-H-glycerol]⁻163.04Negative
Predicted Secondary Fragment [p-coumaric acid-H-CO₂]⁻119.05Negative

Experimental Protocols

This section outlines the detailed methodologies for the extraction and HPLC-MS/MS analysis of this compound from a plant matrix.

Sample Preparation: Extraction from Plant Material
  • Homogenization : Weigh approximately 100 mg of finely ground and lyophilized plant material into a 2 mL microcentrifuge tube.

  • Extraction : Add 1.5 mL of 80% methanol (B129727) (v/v) in water to the tube.

  • Sonication : Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 15 minutes.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound237.1163.00.13015
This compound237.1119.10.13025

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Processing SampleCollection Plant Material Collection Grinding Grinding & Lyophilization SampleCollection->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS PeakIntegration Peak Integration & Quantification MS->PeakIntegration DataAnalysis Data Analysis & Reporting PeakIntegration->DataAnalysis

Caption: HPLC-MS/MS Experimental Workflow.

Proposed Neuroprotective Signaling Pathway

This compound is reported to have neuroprotective activity. While the exact mechanism is still under investigation, a plausible pathway involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy homeostasis and has been implicated in neuroprotection.

G Coumaroylglycerol This compound AMPK AMPK Activation Coumaroylglycerol->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis AntioxidantDefense Antioxidant Defense (e.g., SOD, GPx) PGC1a->AntioxidantDefense Neuroprotection Neuroprotection MitochondrialBiogenesis->Neuroprotection AntioxidantDefense->Neuroprotection

Caption: Proposed AMPK-mediated Neuroprotection.

References

Application Notes and Protocols for the Quantitative Analysis of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Zea mays (corn)[1]. This molecule has garnered significant interest within the scientific community due to its potential neuroprotective and antioxidant properties[1]. As a derivative of p-coumaric acid, it is believed to contribute to the health benefits associated with diets rich in whole grains. Accurate and precise quantitative analysis of this compound is crucial for understanding its bioavailability, metabolism, and therapeutic potential in the context of neurodegenerative diseases and oxidative stress-related conditions.

These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. However, as a derivative of p-coumaric acid and a component of the phenylpropanoid pathway in plants like maize, the content of p-coumaric acid can provide a relevant proxy for estimating its potential presence. The following table summarizes the content of soluble and cell-wall-bound p-coumaric acid in different maize hybrids.

Maize Hybrid TypeSample MatrixAnalytical Methodp-Coumaric Acid Content (µg/g dry weight)Reference
B73 x Landrace HybridsKernelsHPLCSoluble: 25.77 - 120.80[2]
B73 x NAM HybridsKernelsHPLCSoluble: 14.45 - 132.34[2]
B73 x Landrace HybridsKernelsHPLCCell-Wall Bound: 30.9 - 83.6[2]
B73 x NAM HybridsKernelsHPLCCell-Wall Bound: 45.0 - 95.2[2]

Note: The data presented is for p-coumaric acid, a related precursor, and not this compound itself. This highlights the need for further research to quantify the specific content of this compound in various natural sources.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plant Material by HPLC-UV

This protocol is adapted from established methods for the analysis of p-coumaric acid and other phenylpropanoids in plant extracts.

1. Sample Preparation (Extraction from Plant Material)

  • Grinding: Grind dried plant material (e.g., maize kernels, leaves) to a fine powder.

  • Extraction:

    • To 1 g of powdered sample, add 10 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Hydrolysis (Optional, to release bound forms):

    • Evaporate the pooled supernatant to dryness under vacuum.

    • Reconstitute the residue in 2 M NaOH.

    • Incubate at 60°C for 4 hours to cleave ester bonds.

    • Neutralize the solution with 6 M HCl.

    • Extract the hydrolyzed compounds with ethyl acetate (B1210297) (3 x 10 mL).

    • Evaporate the ethyl acetate fractions to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract (from step 2 or 3) in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC injection.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a certified standard of this compound.

Protocol 2: Quantitative Analysis of this compound in Biological Fluids by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in plasma or serum, adapted from general methods for small molecule analysis in biological matrices.

1. Sample Preparation (from Plasma/Serum)

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards. For this compound (MW: 238.24), a likely precursor ion would be [M-H]⁻ at m/z 237.2.

  • Quantification: Generate a calibration curve by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix (e.g., analyte-free plasma).

Visualizations

Diagrams of Workflows and Signaling Pathways

G cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing start Plant Material / Biological Fluid extraction Extraction / Protein Precipitation start->extraction cleanup Solid-Phase Extraction / Filtration extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc HPLC-UV Path lcms LC-MS/MS Analysis cleanup->lcms LC-MS/MS Path detection UV Detection (310 nm) / MS/MS Detection (MRM) hplc->detection lcms->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the quantitative analysis of this compound.

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Stimuli Inflammation->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->ProInflammatory Nrf2 Keap1-Nrf2 Pathway AP1 AP-1 Keap1 Keap1 Nrf2_n Nrf2 Keap1->Nrf2_n ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Neuroprotection Neuroprotection ProInflammatory->Neuroprotection Antioxidant Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Antioxidant->Neuroprotection Compound This compound Compound->NFkB Inhibition Compound->Keap1 Inhibition

Figure 2. Hypothesized neuroprotective and antioxidant signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plants, including Zea mays L.[1]. Compounds within this class are recognized for a range of biological activities. Preliminary studies suggest that this compound possesses neuroprotective and antioxidant properties[1][2]. The presence of the p-coumaroyl moiety suggests potential for broader bioactivities, including anti-inflammatory, skin-whitening, anti-hyperuricemic, and anticancer effects.

These application notes provide detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. The following sections detail the principles, methodologies, and data interpretation for assessing its antioxidant, tyrosinase inhibitory, anti-inflammatory, anti-hyperuricemic, and cytotoxic potential.

General Experimental Workflow

A systematic approach is crucial for screening potential bioactive compounds. The workflow begins with primary assays to identify activity, followed by dose-response studies to determine potency (e.g., IC50 values).

G cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Acquisition & Analysis Compound This compound Stock Solution (in DMSO) Serial Serial Dilutions (in Assay Buffer) Compound->Serial Assay Perform Specific Assay (e.g., DPPH, Tyrosinase, etc.) Serial->Assay Reader Measure Absorbance (Spectrophotometer) Assay->Reader Calc Calculate % Inhibition Reader->Calc IC50 Determine IC50 Value (Dose-Response Curve) Calc->IC50 Result Bioactivity Profile IC50->Result

Caption: General workflow for in vitro screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the compound.

Mechanism of DPPH Radical Scavenging

DPPH_Mechanism DPPH_Radical DPPH• DPPH_H DPPH-H (Reduced) DPPH_Radical->DPPH_H Donated H+ Antioxidant Antioxidant (R-OH) Antioxidant_Radical Antioxidant• (R-O•) Antioxidant->Antioxidant_Radical Loses H+

Caption: Antioxidant scavenges DPPH radical by hydrogen donation.

Quantitative Data Presentation

The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC50), the concentration of the test compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Scavenging IC50 (µM)
This compoundNot Available
Ascorbic Acid (Positive Control)33.16 ± 7.38[1]
Trolox (Positive Control)~1.03 - 4.68 (Varies by assay)[3]
Note: The table provides a template for data presentation. Values for this compound are not currently available in the cited literature.
Detailed Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (Spectrophotometric grade)

  • Ascorbic acid or Trolox (Positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle or covered with aluminum foil to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[3]

    • For the blank control, add 100 µL of the solvent (e.g., methanol) instead of the sample, followed by 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[4]

    • Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

Skin-Whitening Activity: Tyrosinase Inhibition Assay

Application Note

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis.[5] It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then polymerizes to form melanin.[6] Inhibition of tyrosinase is a primary strategy for developing skin-whitening agents to treat hyperpigmentation disorders like melasma and age spots. This assay measures the ability of a compound to inhibit mushroom tyrosinase activity, using L-DOPA as a substrate. The formation of dopachrome (B613829) is monitored spectrophotometrically at approximately 475 nm.[7][8]

Tyrosinase Catalytic Pathway and Inhibition

Tyrosinase_Pathway LDOPA L-DOPA (Substrate) Tyrosinase Tyrosinase (Enzyme) LDOPA->Tyrosinase Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Oxidation Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of L-DOPA oxidation by a tyrosinase inhibitor.

Quantitative Data Presentation
CompoundMushroom Tyrosinase Inhibition IC50 (µM)
This compoundNot Available
Kojic Acid (Positive Control)5.23 - 11.21[7]
Neuropyron C (Potent Natural Inhibitor)0.12 ± 0.01 mM[9]
Note: The table provides a template for data presentation. IC50 values can vary based on enzyme purity and assay conditions.[10] Values for this compound are not currently available.
Detailed Experimental Protocol

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Kojic acid (Positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to make stock solutions, then dilute to desired concentrations with phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of each test compound dilution.

    • Add 50 µL of the tyrosinase enzyme solution to each well.[6]

    • Include wells for a positive control (kojic acid) and a negative control (buffer with DMSO).

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.[6][7]

  • Reaction Initiation: Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.[6]

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for at least 20-30 minutes, taking readings every 1-2 minutes.[7]

  • Calculation:

    • Determine the reaction rate (slope) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration:

      • % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Application Note

Chronic inflammation is linked to the overproduction of inflammatory mediators, including nitric oxide (NO).[11] Inducible nitric oxide synthase (iNOS) is expressed in macrophages following stimulation by pro-inflammatory signals like lipopolysaccharide (LPS).[12] The excessive NO produced by iNOS can lead to tissue damage.[12] Therefore, inhibiting iNOS activity or expression is a key target for anti-inflammatory drug discovery. This assay uses LPS-stimulated RAW 264.7 macrophage cells to assess the ability of a compound to inhibit NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13]

LPS-Induced NO Production and Inhibition in Macrophages

NO_Pathway LPS LPS (Stimulant) Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates iNOS iNOS Expression (Inducible Enzyme) Macrophage->iNOS Induces NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Produces Inhibitor Inhibitor Inhibitor->iNOS Blocks

Caption: Inhibition of LPS-induced iNOS expression and NO production.

Quantitative Data Presentation
CompoundNO Production Inhibition IC50 (µM) in RAW 264.7 cells
This compoundNot Available
Aminoguanidine (Positive Control)2.1[14]
Luteolin (Natural Flavonoid)6.5 ± 0.5[12]
Note: The table provides a template for data presentation. Values for this compound are not currently available in the cited literature.
Detailed Experimental Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a positive control (e.g., Aminoguanidine) and a vehicle control (DMSO).

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[13]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of the Griess reagent.[13]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite corresponds to the intensity of the developed pink color.

  • Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

  • Cell Viability (Optional but Recommended): Perform an MTT or SRB assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Anti-Hyperuricemia Activity: Xanthine (B1682287) Oxidase (XO) Inhibition Assay

Application Note

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[15] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis.[16] XO inhibitors, such as allopurinol (B61711), are clinically used to treat gout by reducing uric acid production. This in vitro assay measures the ability of a compound to inhibit XO activity by monitoring the formation of uric acid from the substrate xanthine, which can be detected by an increase in absorbance at 295 nm.[15]

Xanthine Oxidase Pathway and Inhibition

Xanthine_Oxidase_Pathway Xanthine Xanthine (Substrate) XO Xanthine Oxidase (Enzyme) Xanthine->XO UricAcid Uric Acid (Product) XO->UricAcid Oxidation Inhibitor Inhibitor (e.g., Allopurinol) Inhibitor->XO Inhibition

Caption: Inhibition of uric acid production by a xanthine oxidase inhibitor.

Quantitative Data Presentation
CompoundXanthine Oxidase Inhibition IC50 (µg/mL)
This compoundNot Available
Allopurinol (Positive Control)0.11 - 0.24[16]
Emodin (Natural Inhibitor)4.88 ± 0.42[15]
Note: The table provides a template for data presentation. Values for this compound are not currently available in the cited literature.
Detailed Experimental Protocol

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Allopurinol (Positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare XO enzyme solution (e.g., 0.01-0.05 U/mL) in phosphate buffer just before use.

    • Prepare substrate solution of xanthine (e.g., 150-300 µM) in the same buffer.

    • Prepare serial dilutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO), then dilute with buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the test sample, 35 µL of phosphate buffer, and 30 µL of the XO enzyme solution.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 60 µL of the xanthine substrate solution.

  • Incubation: Incubate the plate at 25°C or 37°C for 30 minutes.

  • Reaction Termination (Optional): The reaction can be stopped by adding 25 µL of 1 M HCl.

  • Absorbance Measurement: Measure the absorbance at 295 nm.

  • Calculation:

    • Calculate the percentage of XO inhibition:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: Sulforhodamine B (SRB) Assay

Application Note

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density and cytotoxicity, based on the measurement of total cellular protein content.[8] It is widely used for high-throughput screening of potential anticancer compounds.[7][8] The assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the number of cells. After staining, the bound dye is solubilized with a basic solution, and the absorbance is measured. A decrease in absorbance in treated cells compared to control cells indicates cytotoxicity.

Quantitative Data Presentation

The anticancer activity is expressed as the GI50 (Growth Inhibition 50), the concentration of the compound that causes 50% inhibition of cell growth.

Cell Line (Example)CompoundGI50 (µg/mL)
Human Squamous Cell Carcinoma (SCC-40)This compoundNot Available
Human Ovarian Cancer (SK-OV-3)This compoundNot Available
Human Squamous Cell Carcinoma (SCC-40)Adriamycin (Standard Drug)< 10
Human Ovarian Cancer (SK-OV-3)Adriamycin (Standard Drug)< 10
Note: The table provides a template for data presentation. A GI50 value of ≤ 20 µg/ml is generally considered active. Values for this compound are not currently available.
Detailed Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., SCC-40, SK-OV-3, HeLa)

  • Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[8]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., Adriamycin) and a vehicle control. Incubate for 48-72 hours.[8]

  • Cell Fixation:

    • Gently remove the medium.

    • Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water or deionized water to remove TCA and excess medium. Air-dry the plates completely.[4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of growth inhibition and determine the GI50 value from the dose-response curve.

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Neuroprotective Activity of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid compound that has garnered interest for its potential neuroprotective properties, primarily attributed to its antioxidant capabilities. Neurodegenerative diseases are often characterized by oxidative stress, glutamate (B1630785) excitotoxicity, and subsequent neuronal cell death. Assessing the efficacy of compounds like this compound in mitigating these effects is a critical step in the drug discovery process. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neuroprotective studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the neuroprotective activity of this compound. The assays are designed to evaluate the compound's ability to protect neuronal cells from common stressors such as oxidative damage and glutamate-induced excitotoxicity.

Data Presentation

The following tables are structured to present quantitative data from the described experimental protocols. Note: As specific experimental data for this compound is not publicly available, the values presented below are illustrative examples based on typical results from neuroprotective compound screening and should be replaced with experimental findings.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1096.5 ± 4.8
2594.1 ± 5.3
5091.8 ± 6.2
10085.3 ± 7.1

Table 2: Neuroprotective Effect of this compound against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control-100 ± 5.2
H₂O₂ (100 µM)-52.3 ± 6.8
This compound + H₂O₂165.7 ± 5.9
This compound + H₂O₂1078.4 ± 6.3
This compound + H₂O₂2589.1 ± 5.5

Table 3: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Differentiated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control-100 ± 4.9
Glutamate (50 mM)-61.5 ± 7.2
This compound + Glutamate172.8 ± 6.1
This compound + Glutamate1085.2 ± 5.8
This compound + Glutamate2592.6 ± 4.7

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation

Objective: To culture and differentiate SH-SY5Y cells to obtain a more mature, neuron-like phenotype suitable for neuroprotection assays.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Culture flasks, plates, and other sterile consumables

Procedure:

A. Cell Culture (Undifferentiated)

  • Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

B. Differentiation

  • Seed SH-SY5Y cells in the desired culture plates (e.g., 96-well plates for viability assays).

  • Allow cells to adhere for 24 hours in the growth medium.

  • To initiate differentiation, replace the growth medium with a differentiation medium containing DMEM/F-12, 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

  • Continue the differentiation for 5-7 days, replacing the medium every 2-3 days.

  • For a more mature phenotype, after the initial RA treatment, the medium can be replaced with a serum-free medium supplemented with 50 ng/mL BDNF for an additional 2-3 days.

Protocol 2: Assessment of Cell Viability using MTT Assay

Objective: To quantify the viability of SH-SY5Y cells following treatment with this compound and/or a neurotoxin.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • Neurotoxin of choice (e.g., H₂O₂ or Glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • For Cytotoxicity Assay: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • For Neuroprotection Assay: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours) before adding the neurotoxin (e.g., 100 µM H₂O₂ or 50 mM Glutamate) for the desired incubation period (e.g., 24 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Assessment of Apoptosis using Hoechst 33342 Staining

Objective: To qualitatively and quantitatively assess apoptosis by observing nuclear morphology.

Materials:

  • Differentiated SH-SY5Y cells on glass coverslips in a 24-well plate

  • This compound stock solution

  • Neurotoxin of choice

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed and differentiate SH-SY5Y cells on coverslips.

  • Treat the cells with this compound and/or a neurotoxin as described for the neuroprotection assay.

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS and stain with Hoechst 33342 solution for 10-15 minutes in the dark.

  • Wash the coverslips with PBS and mount them on microscope slides using a mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.

  • Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields for each condition.

Visualization of Signaling Pathways and Workflows

The neuroprotective effects of many natural phenolic compounds are mediated through the activation of specific signaling pathways. While the precise mechanisms of this compound are yet to be fully elucidated, the PI3K/Akt and Nrf2/HO-1 pathways are plausible targets.

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assessment culture SH-SY5Y Cell Culture differentiate Differentiation with Retinoic Acid +/- BDNF culture->differentiate pretreat Pre-treatment with This compound differentiate->pretreat induce Induce Neurotoxicity (e.g., H2O2 or Glutamate) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt hoechst Hoechst Staining (Apoptosis) induce->hoechst western Western Blot (Protein Expression) induce->western

Fig. 1: Experimental workflow for assessing neuroprotective activity.

PI3K_Akt_pathway Coumaroylglycerol This compound Receptor Growth Factor Receptor Coumaroylglycerol->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 CREB->Bcl2 Upregulates Survival Neuronal Survival Bcl2->Survival Promotes Nrf2_HO1_pathway Coumaroylglycerol This compound Nrf2 Nrf2 Coumaroylglycerol->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., H2O2) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (degradation) ARE ARE Nrf2->ARE Translocates to nucleus and binds HO1 HO-1 ARE->HO1 Induces expression NQO1 NQO1 ARE->NQO1 Induces expression Antioxidant Antioxidant Response HO1->Antioxidant NQO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Application Notes: Protocols for Assessing the Antioxidant Capacity of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants. It is structurally composed of a p-coumaric acid moiety ester-linked to a glycerol (B35011) backbone. As a derivative of p-coumaric acid, a well-documented antioxidant, this compound is increasingly recognized for its potential health benefits, including neuroprotective and antioxidant activities. The assessment of its antioxidant capacity is a critical step in elucidating its mechanism of action and potential therapeutic applications in conditions associated with oxidative stress.

This document provides detailed protocols for a suite of commonly accepted in vitro assays to quantify the antioxidant capacity of this compound. These assays measure the compound's ability to scavenge free radicals and reduce oxidants through various mechanisms. Standardized protocols are essential for generating reproducible and comparable data, which is vital for drug discovery and development.

Data Presentation: Antioxidant Capacity of p-Coumaric Acid

Quantitative data on the antioxidant capacity of this compound is not extensively available in peer-reviewed literature. However, the antioxidant profile of its parent compound, p-coumaric acid, has been well-characterized and serves as a crucial benchmark. The following table summarizes key antioxidant metrics for p-coumaric acid from various assays.[1][2][3] It is hypothesized that the glycerol moiety may influence the compound's solubility and bioavailability without drastically altering the core antioxidant activity derived from the phenolic structure of p-coumaric acid.

Assay TypeMethod PrincipleAnalyteIC50 / Activity ValueReference Compound
DPPH Radical Scavenging Hydrogen Atom Transfer (HAT) / Electron Transfer (ET)p-Coumaric AcidIC50: ~30-33 µg/mLTrolox, Ascorbic Acid
ABTS Radical Scavenging Electron Transfer (ET)p-Coumaric AcidGenerally shows potent scavenging activityTrolox, Ascorbic Acid
FRAP (Ferric Reducing Power) Electron Transfer (ET)p-Coumaric Acid24–113 µM Fe²⁺Trolox, BHT
Metal Chelating Activity Chelating Fe²⁺ ionsp-Coumaric AcidHighest activity reported at 52.22% (50 µg/mL)EDTA
Lipid Peroxidation Inhibition Inhibition of linoleic acid emulsion oxidationp-Coumaric Acid71.2% inhibition at 45 µg/mLBHA, BHT

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity. Values can vary based on specific experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol. Keep the solution in a dark, amber bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox).

  • Assay Reaction:

    • Add 100 µL of the freshly prepared DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions (or standard/control) to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Plot the percentage of scavenging activity against the sample concentration and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, measured at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

  • This compound and positive control (Trolox)

  • 96-well microplate and microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay Reaction:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•+ working solution without the sample.

  • Data Analysis: Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • This compound and positive control

  • 96-well microplate and microplate reader (593 nm)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C in a water bath before use.

  • Sample and Standard Preparation:

    • Prepare serial dilutions of this compound and a positive control.

    • Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ (e.g., 100 to 2000 µM).

  • Assay Reaction:

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent) to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of FeSO₄. Results are expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions (Compound, Control) p2 Perform Serial Dilutions p1->p2 r1 Dispense Reagent to 96-well Plate p2->r1 p3 Prepare Assay Reagent (e.g., DPPH, ABTS•+) p3->r1 r2 Add Sample/Control/ Blank to Wells r1->r2 r3 Incubate (Dark, Room Temp/37°C) r2->r3 a1 Read Absorbance (Spectrophotometer) r3->a1 a2 Calculate % Inhibition or Reducing Power a1->a2 a3 Determine IC50 or Trolox Equivalents a2->a3 G cluster_stress Cellular Stressors cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_defense Antioxidant Defense Metabolism Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Toxins Toxins / Radiation Toxins->ROS Lipids Lipid Peroxidation ROS->Lipids attacks Proteins Protein Damage ROS->Proteins attacks DNA DNA Damage ROS->DNA attacks Disease Cell Dysfunction & Disease Lipids->Disease leads to Proteins->Disease leads to DNA->Disease leads to Enzymes Endogenous Enzymes (SOD, CAT, GPx) Enzymes->ROS neutralizes Compound This compound (Exogenous Antioxidant) Compound->ROS neutralizes

References

Application Notes and Protocols for 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plants, including Zea mays (corn), Imperata cylindrica, and the rhizomes of Smilax scobinicaulis.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory activities.[2] These application notes provide detailed protocols for utilizing this compound as a research tool to investigate its biological effects.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅[3][4]
Molecular Weight 238.24 g/mol [3]
CAS Number 106055-11-2[3][2][4]
Appearance Powder[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

Biological Activities and Applications

This compound has been investigated for several biological activities, making it a valuable tool for research in various fields.

Antioxidant Activity

The p-coumaroyl moiety of this compound is believed to contribute significantly to its antioxidant properties. This activity can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard DPPH assay procedures.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions to the wells.

    • For the control, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compoundData not available in searched literature. Expected to show activity based on its structure.
Related Compound: Tiliroside (contains a p-coumaroyl moiety)~25
Ascorbic Acid (Standard)~5-10
Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects, likely through the modulation of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is based on the Griess assay for nitrite (B80452) determination.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Compound This compound Compound->IKK Inhibition

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Data Presentation:

ParameterEffect of this compound
NO Production IC₅₀ Data not available in searched literature. Expected to inhibit NO production.
COX-2 Expression Expected to be inhibited.
iNOS Expression Expected to be inhibited.
NF-κB Activation Expected to be inhibited.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. Phenylpropanoids with a glycerol (B35011) moiety have shown DPP-IV inhibitory activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol is based on a fluorometric assay using a synthetic substrate.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex: 360 nm, Em: 460 nm)

Procedure:

  • Reaction Mixture: In a 96-well black plate, add:

    • Tris-HCl buffer

    • This compound at various concentrations.

    • DPP-IV enzyme.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to start the reaction.

  • Measurement: Measure the fluorescence intensity every minute for 30 minutes.

  • Calculation: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition and the IC₅₀ value.

Experimental Workflow: DPP-IV Inhibition Assay

DPP_IV_Workflow Start Start Prepare Prepare Reagents: - DPP-IV Enzyme - Gly-Pro-AMC Substrate - Test Compound - Buffer Start->Prepare Mix Mix Buffer, Compound, and DPP-IV in 96-well plate Prepare->Mix Incubate1 Pre-incubate at 37°C for 10 min Mix->Incubate1 AddSubstrate Add Gly-Pro-AMC Substrate Incubate1->AddSubstrate Measure Measure Fluorescence (Ex: 360, Em: 460 nm) over 30 min AddSubstrate->Measure Analyze Calculate Reaction Rate, % Inhibition, and IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Data Presentation:

CompoundDPP-IV Inhibition IC₅₀ (µM)
This compoundData not available in searched literature.
Related Compound: Phenylpropanoid with glycerol moiety63.26
Sitagliptin (Standard)~0.019

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. The protocols and information provided in these application notes offer a starting point for researchers to explore its potential in the fields of antioxidant research, anti-inflammatory drug discovery, and metabolic disease research. Further studies are needed to fully elucidate its mechanisms of action and to establish its efficacy and safety in vivo.

Disclaimer: These protocols are intended for research use only and should be performed by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plant species, including Imperata cylindrica, Smilax scobinicaulis, Lilium longiflorum, and Ananas comosus.[1][2] Emerging research suggests its potential as a bioactive compound with neuroprotective, antioxidant, and anti-inflammatory properties, making it a person of interest for drug discovery and development, particularly in the context of neurodegenerative diseases and inflammatory conditions. These application notes provide an overview of its biological activities and detailed protocols for its investigation.

Commercial Suppliers

This compound is available for research purposes from several commercial suppliers. Purity and formulation can vary, so it is crucial to obtain a certificate of analysis from the supplier.

SupplierWebsiteNotes
MedchemExpress--INVALID-LINK--Provides the compound for research use, along with solubility protocols.[1]
TargetMol--INVALID-LINK--Offers the compound for research purposes and provides information on storage and handling.[2]
BioCrick--INVALID-LINK--Supplies high-purity 1-O-p-Coumaroylglycerol.
ChemSrc--INVALID-LINK--Lists various suppliers and provides chemical properties.

Biological Activities and Applications

Preliminary studies indicate that this compound possesses several biological activities that warrant further investigation:

  • Neuroprotective Activity: It has shown potential in protecting against neurodegenerative diseases.[1][2]

  • Antioxidant Activity: The compound is believed to act as a natural antioxidant, which may contribute to its neuroprotective effects.[1]

  • Anti-inflammatory Activity: Phenylpropanoids, the class of compounds to which this compound belongs, are known to have anti-inflammatory properties.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: An ethyl acetate (B1210297) fraction of Lilium longiflorum containing 1-O-p-coumaroylglycerol has been shown to inhibit DPP-IV, an enzyme implicated in type 2 diabetes.

Experimental Protocols

The following are detailed protocols for evaluating the biological activities of this compound.

Protocol 1: In Vitro Neuroprotection Assay using MTT

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Pre-treat the cells with the compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (final concentration of 100 µM) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Workflow for Neuroprotection Assay:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment a Seed SH-SY5Y cells b Incubate 24h a->b c Pre-treat with This compound b->c d Induce oxidative stress (H₂O₂) c->d e MTT Assay d->e f Measure Absorbance e->f g g f->g Calculate Cell Viability

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a dilution series.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Antioxidant compounds can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus a This compound b ROS a->b Scavenges c Keap1 b->c Oxidizes d Nrf2 c->d Releases e Nrf2 d->e Translocates f ARE e->f Binds g Antioxidant Gene Expression (e.g., HO-1, NQO1) f->g Activates

Caption: Proposed Nrf2 signaling pathway activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Anti-inflammatory compounds can inhibit the phosphorylation of key MAPK proteins like p38 and JNK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus a Inflammatory Stimuli (e.g., LPS) b Receptor a->b c MAPKKK b->c d MAPKK c->d e MAPK (p38, JNK) d->e g Transcription Factors (e.g., AP-1) e->g Activates f This compound f->e Inhibits Phosphorylation h Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) g->h

Caption: Proposed inhibition of the MAPK signaling pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications. The protocols and information provided herein offer a framework for researchers to further investigate its biological activities and mechanisms of action. Further studies are warranted to establish its efficacy and safety profile for potential drug development.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 1-O-trans-p-Coumaroylglycerol.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and characterization of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.This compound is a moderately polar compound. A mixture of ethanol (B145695) and water (e.g., 80% ethanol) is often effective for extracting phenolic compounds from plant materials[1]. Experiment with different ratios of ethanol/water or methanol (B129727)/water to optimize the yield. For a comparative overview of solvent polarities, refer to the table below.
Inefficient Extraction Method: Maceration or simple solvent washing may not be sufficient for complete extraction.Employ advanced extraction techniques such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time[2]. UAE, for instance, has been shown to significantly increase the yield of phytosterols (B1254722) from corn silk[3].
Degradation during Extraction: The compound may be susceptible to hydrolysis, especially under harsh conditions.Avoid high temperatures and strongly alkaline or acidic conditions during extraction. As an ester, this compound is prone to hydrolysis. Studies on similar compounds like trans-resveratrol show significant degradation at pH levels above 6.8[4][5][6]. If heating is necessary, use moderate temperatures (e.g., 35-50°C) and shorter extraction times[3].
Co-elution of Impurities during HPLC Inadequate Column Selection: The HPLC column may not have the appropriate chemistry for separating the target compound from structurally similar impurities.Use a C18 reversed-phase column, which is standard for the separation of phenolic compounds. Optimize the mobile phase composition. A gradient elution with a mixture of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape, is typically effective[1].
Poor Sample Preparation: The crude extract may contain high concentrations of interfering substances.Pre-purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar or non-polar impurities before HPLC analysis. Fractionation with polyamide column chromatography can also be effective[1].
Compound Degradation during Storage Improper Storage Conditions: Exposure to light, high temperatures, or inappropriate pH can lead to degradation.Store the purified compound as a powder at -20°C for long-term stability (up to 3 years)[7]. In solvent, store at -80°C for up to 6 months[7]. Protect from light, as UV exposure can cause isomerization or degradation of similar compounds[8].
Instability in Solution: The compound may degrade in certain solvents or at specific pH values over time.For in vitro or in vivo studies, prepare fresh solutions. If storage is necessary, use a solvent in which the compound is stable, such as DMSO, and store at -80°C[7]. Avoid alkaline conditions in aqueous solutions to prevent hydrolysis.
Difficulty in Characterization Ambiguous Spectroscopic Data: NMR or Mass Spectrometry data may be difficult to interpret due to impurities or low signal intensity.Ensure the sample is of high purity (>95%) before spectroscopic analysis. For NMR, use a deuterated solvent in which the compound is highly soluble (e.g., DMSO-d6). For mass spectrometry, electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
Quantitative Data Summary: Solvent Polarity and Extraction Efficiency

The choice of solvent is critical for efficient extraction. The following table provides a comparison of solvents commonly used for extracting phenolic compounds.

Solvent System Polarity Index Typical Total Phenolic Content (TPC) Yield (mg GAE/g dry basis) Notes
Water10.2Varies widelyGood for highly polar compounds, but may have lower selectivity.
Ethanol4.3HighGenerally recognized as safe (GRAS) solvent, effective for a broad range of phenolics.
70% Ethanol (v/v)-Often optimalA mixture of ethanol and water is frequently found to be the most effective for extracting phenolics from Sideritis species[9].
Methanol5.1HighSimilar to ethanol in efficiency but more toxic.
80% Methanol (v/v)-HighA common and effective solvent for flavonoid extraction from corn silk[1].
Acetone4.3Moderate to HighGood for a range of polarities but can extract more chlorophyll.
Ethyl Acetate (B1210297)4.4Low to ModerateMore selective for less polar phenolics.
Hexane0.1Very LowPrimarily extracts non-polar compounds and lipids.

Data on TPC yield is generalized from studies on various plant materials and extraction methods[2]. The optimal solvent and conditions should be determined empirically for each specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for isolating this compound?

A1: this compound has been identified in several plants, including corn silk (Zea mays)[7], the rhizomes of Imperata cylindrica, and Smilax scobinicaulis. Corn silk is a readily available and well-studied source of various flavonoids and phenolic compounds, making it a good starting material[1][3].

Q2: How can I improve the purity of my isolated this compound?

A2: A multi-step purification strategy is recommended. After initial solvent extraction, employ column chromatography techniques. Polyamide column chromatography followed by gel filtration on a column like Toyopearl HW-40 or Sephadex LH-20 can effectively separate flavonoids and related compounds[1]. For final purification to high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is often necessary.

Q3: My compound appears to be degrading during workup. What can I do to minimize this?

A3: Degradation is likely due to hydrolysis of the ester linkage. This is accelerated by high temperatures and alkaline pH. Ensure all extraction and purification steps are carried out at or below room temperature. Use neutral or slightly acidic solvents and buffers. For example, studies on the similar compound trans-resveratrol show it is stable in acidic pH but degrades rapidly above pH 6.8[4][5][6]. Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).

Q4: What are the expected NMR and Mass Spectrometry characteristics of this compound?

A4: While specific spectral data from a single definitive source is not available, based on its structure, you can expect the following:

  • ¹H NMR: Signals corresponding to the protons of the p-coumaroyl group (aromatic protons in a para-substituted pattern and vinylic protons with a large coupling constant characteristic of a trans configuration) and the glycerol (B35011) moiety.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the aromatic ring and the vinyl group, and the three carbons of the glycerol backbone.

  • Mass Spectrometry (ESI-MS): In negative ion mode, a prominent ion corresponding to [M-H]⁻ would be expected. Fragmentation may show the loss of the glycerol moiety or cleavage of the ester bond.

Q5: How should I prepare a stock solution of this compound for biological assays?

A5: this compound is soluble in DMSO[7]. Prepare a high-concentration stock solution in DMSO (e.g., 100 mg/mL, may require sonication) and store it at -80°C for up to 6 months[7]. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Corn Silk

This protocol is adapted from a method for flavonoid extraction from corn silk[1].

  • Plant Material Preparation:

    • Obtain fresh corn silk (Zea mays stigmas and styles).

    • Air-dry the corn silk in the shade or use a lyophilizer.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Divide the corn silk powder into manageable portions (e.g., 2 kg).

    • For each portion, add 80% (v/v) ethanol/water at a 1:2.5 solid-to-solvent ratio (w/v).

    • Extract three times at room temperature with agitation for 2 hours each time.

    • Combine the extracts for each portion and filter to remove solid plant material.

  • Solvent Partitioning:

    • Concentrate the combined extract to approximately one-quarter of the original volume at 45°C under reduced pressure using a rotary evaporator.

    • Wash the concentrated aqueous extract three times with an equal volume of petroleum ether in a separatory funnel to remove non-polar compounds like lipids and chlorophyll. Discard the petroleum ether layer.

    • Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The target compound is expected to partition into the ethyl acetate phase.

  • Column Chromatography:

    • Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure.

    • Dissolve the dried extract in a minimal amount of water and apply it to a polyamide column (100 mesh).

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60% ethanol).

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica (B1680970) gel plates, visualizing with a UV lamp (254 nm and 365 nm) and/or an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Further Purification:

    • The enriched fraction can be further purified by size-exclusion chromatography on a Toyopearl HW-40 or Sephadex LH-20 column, eluting with an appropriate solvent like methanol or an ethanol-water mixture.

    • For obtaining a highly pure compound, preparative HPLC on a C18 column is the final step.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Corn Silk Powder extraction Solvent Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Phase partitioning->concentration2 polyamide Polyamide Column Chromatography concentration2->polyamide fractionation Fraction Collection & TLC Analysis polyamide->fractionation concentration3 Concentration of Enriched Fractions fractionation->concentration3 gel_filtration Gel Filtration Chromatography (e.g., Sephadex LH-20) concentration3->gel_filtration hplc Preparative HPLC (C18 Column) gel_filtration->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Neuroprotection

This compound, as a phenolic antioxidant, is hypothesized to exert its neuroprotective effects by modulating cellular stress response pathways. The p-coumaroyl moiety is known to possess antioxidant and anti-inflammatory properties. This diagram illustrates a plausible mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

signaling_pathway cluster_stress Oxidative & Inflammatory Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus stress e.g., ROS, LPS receptor TLR4 stress->receptor ikk IKK Complex receptor->ikk compound This compound nrf2_keap1 Nrf2-Keap1 compound->nrf2_keap1 Activates compound->ikk Inhibits nrf2 Nrf2 nrf2_keap1->nrf2 Dissociation nrf2_n Nrf2 nrf2->nrf2_n Translocation ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb p65/p50 (NF-κB) nfkb_n p65/p50 nfkb->nfkb_n Translocation ikb_p->nfkb Release nfkb_ikb NF-κB-IκBα nfkb_ikb->ikk are ARE nrf2_n->are Binds antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Transcription neuroprotection neuroprotection antioxidant_genes->neuroprotection inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb_n->inflammatory_genes Transcription inflammation inflammation inflammatory_genes->inflammation neurodegeneration neurodegeneration neuroprotection->neurodegeneration Inhibits inflammation->neurodegeneration

References

Technical Support Center: Optimizing Extraction of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 1-O-trans-p-Coumaroylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the known plant sources for extracting this compound?

A1: this compound has been identified in several plant species, including the rhizomes of Imperata cylindrica (Cogon Grass), the rhizomes and roots of Smilax scobinicaulis, and in Zea mays (Corn).[1]

Q2: What general class of compound is this compound, and what does this imply for solvent selection?

A2: this compound is a phenylpropanoid, specifically a glycerol (B35011) ester of trans-p-coumaric acid. This structure imparts moderate polarity. Therefore, polar solvents such as ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are effective for initial extraction from the plant matrix. Subsequent purification may involve partitioning with solvents of varying polarity to remove unwanted compounds.

Q3: I am experiencing low yields of this compound. What are the potential causes and solutions?

A3: Low extraction yields can be attributed to several factors:

  • Incomplete Cell Lysis: The solvent needs to penetrate the plant tissue to extract the compound. Ensure the plant material is dried and finely ground to maximize the surface area for extraction.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While ethanol or methanol are good starting points, the ideal solvent or solvent mixture may need to be determined empirically. Trying a gradient of ethanol/water or methanol/water concentrations (e.g., 50%, 70%, 95%) can help optimize the yield.

  • Insufficient Extraction Time or Temperature: Maceration or sonication time may be too short. For maceration, extraction for 24-48 hours is common. For ultrasound-assisted extraction, 30-60 minutes may be sufficient. Increasing the temperature can enhance extraction efficiency, but temperatures above 60°C may risk degradation of the target compound.

  • Compound Degradation: Phenylpropanoids can be susceptible to degradation by enzymes (like esterases) released during homogenization, as well as by light and high temperatures. Conducting the extraction at room temperature or below and protecting the extract from light can mitigate degradation.

  • Improper Solid-to-Liquid Ratio: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).

Q4: My extract contains many impurities. How can I improve the purity of this compound?

A4: Improving the purity of the target compound typically involves a combination of liquid-liquid partitioning and chromatography:

  • Defatting: For plant materials rich in lipids, a pre-extraction with a non-polar solvent like n-hexane can remove these impurities.

  • Liquid-Liquid Partitioning: After the initial extraction with a polar solvent (e.g., methanol), the extract can be concentrated, redissolved in water, and then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). Phenylpropanoids like this compound will often partition into the ethyl acetate phase, leaving more polar impurities in the aqueous phase.

  • Column Chromatography: For further purification, column chromatography is essential. Silica (B1680970) gel and Sephadex LH-20 are commonly used stationary phases for the separation of phenylpropanoids.[2] A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-hexane can effectively separate compounds based on their polarity.

Q5: What analytical techniques are suitable for the quantification of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the most common and reliable method for quantifying this compound. A C18 reversed-phase column is typically used, with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile (B52724) or methanol. The quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a purified standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Peak in HPLC Analysis Inefficient extraction.Review the extraction protocol. Ensure the plant material is properly prepared (dried, powdered). Optimize the solvent system, extraction time, and temperature. Consider using ultrasound-assisted extraction (UAE) to improve efficiency.
Degradation of the target compound.Protect the sample from light and heat during extraction and storage. Consider adding antioxidants like ascorbic acid to the extraction solvent. Minimize the time between extraction and analysis.
Incorrect HPLC method parameters.Verify the mobile phase composition, gradient, flow rate, and detector wavelength. For coumaric acid derivatives, detection is typically optimal around 310-330 nm.
Broad or Tailing Peaks in HPLC Column overload.Dilute the sample before injection.
Presence of co-eluting impurities.Improve the sample cleanup procedure using solid-phase extraction (SPE) or liquid-liquid partitioning before HPLC analysis.
Poor column condition.Flush the column with a strong solvent or replace it if necessary.
Precipitation in the Extract Supersaturation or change in solvent composition.If precipitation occurs after evaporation and redissolution, try gentle heating or sonication to redissolve the compound.[3] Ensure the final solvent is appropriate for the extract's concentration.
Inconsistent Extraction Yields Variability in plant material.Ensure the plant material is sourced from the same batch and stored under consistent conditions. The phytochemical content of plants can vary with season, age, and growing conditions.
Inconsistent experimental procedure.Standardize all extraction parameters, including particle size, solid-to-liquid ratio, extraction time, and temperature.

Experimental Protocols

Protocol 1: General Maceration Extraction and Fractionation

This protocol is a standard method for the extraction of moderately polar compounds from a dried plant matrix.

  • Preparation of Plant Material: Dry the plant material (e.g., rhizomes of Smilax scobinicaulis) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Initial Extraction: Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature, with occasional shaking. Repeat the extraction process three times with fresh solvent.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and sequentially partition with n-hexane and then ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.

  • Purification: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel or Sephadex LH-20 for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonication to enhance extraction efficiency and reduce extraction time.

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: Mix the powdered plant material with a 70% ethanol-water solution at a 1:15 solid-to-liquid ratio (w/v). Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Separation and Concentration: Filter the mixture to separate the extract from the solid residue. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Purification: Proceed with liquid-liquid partitioning and column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Solvent Systems for Extraction of Phenolic Compounds

Solvent SystemTarget CompoundsPlant SourceKey Findings
95% EthanolPhenylpropanoids, FlavonoidsSmilax speciesEffective for initial extraction of a broad range of phenolic compounds.
70% EthanolPhenolic CompoundsZea mays (Corn Silk)Optimized for ultrasound-assisted extraction, balancing polarity for efficient extraction.
MethanolFlavonoids, PhenylpropanoidsImperata cylindricaCommonly used for maceration, effective for extracting a wide range of phenolics.[4]
Ethyl AcetateModerately Polar PhenolicsGeneralUsed in liquid-liquid partitioning to enrich for compounds like this compound.
n-HexaneLipids, Non-polar compoundsGeneralUsed for defatting the plant material prior to the main extraction.

Visualizations

ExtractionWorkflow Start Plant Material (e.g., Smilax scobinicaulis rhizomes) Prep Drying and Grinding Start->Prep Extraction Maceration or UAE with Ethanol/Methanol Prep->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) CrudeExtract->Partitioning Fractions Aqueous, Ethyl Acetate, Hexane Fractions Partitioning->Fractions Concentration2 Evaporation of Ethyl Acetate Fraction Fractions->Concentration2 Select Ethyl Acetate Fraction Purification Column Chromatography (Silica Gel or Sephadex LH-20) Concentration2->Purification PureCompound Pure this compound Purification->PureCompound Analysis HPLC-DAD/MS Analysis PureCompound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low Extraction Yield Cause1 Suboptimal Solvent? Start->Cause1 Check Cause2 Incomplete Extraction? Start->Cause2 Check Cause3 Compound Degradation? Start->Cause3 Check Solution1a Test different solvent polarities (e.g., 50-95% Ethanol) Cause1->Solution1a Yes Solution2a Increase extraction time Cause2->Solution2a Yes Solution3a Extract at lower temperature Cause3->Solution3a Yes Solution1b Increase solid-to-liquid ratio Solution1a->Solution1b Solution2b Improve grinding of plant material Solution2a->Solution2b Solution2c Consider Ultrasound-Assisted Extraction Solution2b->Solution2c Solution3b Protect from light Solution3a->Solution3b

Caption: A decision tree for troubleshooting low extraction yields of this compound.

References

Technical Support Center: Purification of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-O-trans-p-Coumaroylglycerol samples.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis 1. Incomplete reaction. 2. Formation of multiple acylated glycerols. 3. Presence of unreacted starting materials (p-coumaric acid, glycerol).1. Optimize reaction conditions (time, temperature, molar ratios). 2. Employ a multi-step purification strategy. 3. Perform an initial wash or extraction to remove highly polar impurities.
Co-elution of Impurities in HPLC 1. Similar polarity of the target compound and impurities. 2. Inappropriate column or mobile phase selection.1. Optimize the HPLC gradient to improve separation. 2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl). 3. Consider using an alternative chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC).
Sample Fails to Crystallize 1. Presence of significant impurities inhibiting crystal lattice formation. 2. Incorrect solvent system for recrystallization. 3. Supersaturation not achieved.1. Further purify the sample using preparative HPLC. 2. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/hexane). 3. Slowly evaporate the solvent or cool the solution to induce crystallization.
Oiling Out During Crystallization 1. The compound's melting point is lower than the boiling point of the solvent. 2. High concentration of impurities.1. Choose a lower-boiling point solvent system. 2. Reduce the initial concentration of the compound. 3. Attempt crystallization at a lower temperature.
cis-Isomer Detected in Final Product 1. Isomerization induced by exposure to UV light or heat during processing.1. Protect the sample from light throughout the purification process. 2. Avoid excessive heat during solvent evaporation.
Presence of Di- and Tri-acylated Glycerols 1. Non-specific acylation during synthesis.1. Use protecting groups for the glycerol (B35011) backbone during synthesis. 2. Optimize the purification protocol to separate based on the degree of acylation.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities can be categorized as:

  • Starting Materials: Unreacted p-coumaric acid and glycerol.

  • Side-Products: Di-acylated glycerols (1,2- and 1,3-di-p-coumaroylglycerol) and tri-acylated glycerol.

  • Isomers: The cis-isomer of 1-O-p-Coumaroylglycerol.

  • Degradation Products: Resulting from exposure to harsh pH, high temperatures, or light.

Q2: How should I prepare my crude sample before purification?

A2: After synthesis, it is advisable to perform a preliminary work-up. This typically involves quenching the reaction, followed by a liquid-liquid extraction to remove highly polar or non-polar impurities. Dissolving the crude product in a suitable solvent and filtering it can also remove insoluble matter.

Chromatographic Purification

Q3: What type of chromatography is most effective for purifying this compound?

A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound due to its ability to separate compounds with subtle differences in polarity. For larger scale purification, preparative HPLC or flash chromatography can be employed.

Q4: Can you provide a starting protocol for preparative HPLC?

A4: A general protocol is provided below. Optimization will be required based on your specific sample and system.

Experimental Protocol: Preparative HPLC of this compound

  • Column: C18, 10 µm particle size, 250 x 21.2 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 15 mL/min

  • Detection: UV at 310 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 20% B

    • 50-55 min: 20% B

Q5: My peaks are broad in preparative HPLC. What can I do?

A5: Broad peaks can result from column overloading. Try reducing the injection volume or the concentration of your sample. Ensure your sample is fully dissolved in the mobile phase before injection.

Crystallization

Q6: What is a good solvent system for the recrystallization of this compound?

A6: A solvent pair is often effective. Good starting points include:

  • Ethanol and Water

  • Ethyl acetate and Hexane

  • Methanol and Dichloromethane

The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q7: How can I induce crystal formation if my solution remains clear upon cooling?

A7: If crystals do not form spontaneously, you can try:

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

  • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days.

Purity Assessment

Q8: How can I accurately assess the purity of my final sample?

A8: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Quantitative Data Summary

The following table provides illustrative data on the purity of a this compound sample at different stages of a multi-step purification process.

Purification Stage Purity (%) Major Impurities Detected
Crude Synthesis Product 65.2p-Coumaric acid, Di-coumaroylglycerols
After Liquid-Liquid Extraction 78.5Di-coumaroylglycerols, cis-isomer
After Preparative HPLC 98.9Trace amounts of cis-isomer
After Recrystallization >99.5Not detectable by HPLC

Visualizing the Purification Workflow

A typical multi-step purification workflow for this compound is outlined below.

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Initial Cleanup cluster_chromatography Primary Purification cluster_crystallization Final Polishing cluster_final Final Product Crude Crude Product (Purity: ~65%) LLE Liquid-Liquid Extraction Crude->LLE Remove polar impurities PrepHPLC Preparative HPLC LLE->PrepHPLC Separate isomers & acylated forms Recrystal Recrystallization PrepHPLC->Recrystal Remove trace impurities Pure Pure Compound (Purity: >99.5%) Recrystal->Pure ImpurityRemoval cluster_impurities cluster_steps Impurity Impurity Types Purification Purification Steps StartingMaterials Starting Materials (p-Coumaric Acid, Glycerol) Extraction Liquid-Liquid Extraction StartingMaterials->Extraction Removes highly polar compounds SideProducts Side-Products (Di/Tri-esters, cis-Isomer) Chromatography Preparative HPLC SideProducts->Chromatography Separates based on polarity & structure Degradation Degradation Products Degradation->Chromatography Crystallization Recrystallization Degradation->Crystallization Removes trace impurities

1-O-trans-p-Coumaroylglycerol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-O-trans-p-Coumaroylglycerol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity of this compound. The stability of this compound can be influenced by temperature, light, and the pH of the solution.

Recommended Storage Conditions

FormTemperatureDurationRecommendations
Powder -20°CUp to 3 years[1]Store in a dry, dark place.
In Solvent -80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2]Suitable for short-term storage of working solutions.

Frequently Asked Questions (FAQs)

Q1: What solvents are suitable for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline may be required to achieve a clear solution[2].

Q2: How can I ensure the complete dissolution of the compound?

A2: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can aid in dissolution[2].

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound in aqueous solutions at different pH values?

A4: The stability of phenolic compounds, including coumaroyl derivatives, is often pH-dependent. Acidic conditions generally favor stability. In contrast, alkaline conditions (pH > 7) can lead to the hydrolysis of the ester bond and degradation of the compound[5][6][7]. For long-term experiments in aqueous buffers, it is advisable to use a slightly acidic pH if the experimental conditions permit.

Q5: Can I expect degradation at elevated temperatures?

A5: Yes, thermal degradation is a concern for many natural products. Studies on similar compounds have shown that significant degradation can occur at temperatures above ambient[8][9]. For experimental procedures requiring elevated temperatures, it is crucial to minimize the exposure time to reduce the risk of degradation.

Troubleshooting Guides

Issue 1: Browning of Cell Culture Media
  • Problem: After adding this compound to my cell culture, the medium has turned brown.

  • Potential Cause: This is a common issue when working with phenolic compounds and is likely due to the oxidation of the compound in the culture medium. This can inhibit cell growth and reduce the compound's efficacy.

  • Solutions:

    • Incorporate Antioxidants: Consider adding antioxidants like ascorbic acid to the culture medium to prevent oxidation.

    • Use Charcoal-Stripped Serum: Activated charcoal can absorb phenolic compounds and their oxidation products.

    • Frequent Media Changes: Regularly replacing the culture medium can prevent the accumulation of oxidized products.

    • Optimize Compound Concentration: Use the lowest effective concentration of the compound to minimize oxidation.

Issue 2: Inconsistent Experimental Results
  • Problem: I am observing high variability in my experimental results when using this compound.

  • Potential Causes:

    • Compound Degradation: The compound may be degrading during your experiment due to improper storage, light exposure, or unfavorable pH.

    • Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations in your assays.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.

  • Solutions:

    • Verify Stability: Perform a stability check of your compound under your specific experimental conditions (see Experimental Protocols section).

    • Ensure Complete Dissolution: Visually inspect your solution to ensure there is no precipitate. If necessary, use gentle warming or sonication.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

    • Freshly Prepare Working Solutions: Prepare your working solutions fresh from a stable stock solution for each experiment.

Issue 3: Precipitation of the Compound in Aqueous Buffer
  • Problem: When I dilute my DMSO stock solution of this compound into an aqueous buffer, a precipitate forms.

  • Potential Cause: The compound has limited solubility in aqueous solutions, and the addition of the organic stock to the aqueous buffer can cause it to precipitate out.

  • Solutions:

    • Optimize Solvent Concentration: Minimize the percentage of the organic solvent in your final working solution.

    • Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the solubility of the compound.

    • Increase the Volume of Aqueous Buffer: A higher final volume can sometimes prevent precipitation.

    • Prepare a More Dilute Stock Solution: Using a less concentrated stock solution may prevent precipitation upon dilution.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various experimental conditions.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare concentrated stock solution (e.g., in DMSO) prep_working Prepare working solutions in relevant buffers (e.g., PBS at pH 5, 7.4, 9) prep_stock->prep_working temp_ambient Room Temperature (25°C) temp_accelerated Elevated Temperature (e.g., 37°C or 40°C) light_dark Dark (wrapped in foil) light_exposed Light (ambient lab light or controlled light source) sampling Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) prep_working->sampling analysis_hplc Analyze by HPLC-UV to quantify remaining this compound sampling->analysis_hplc analysis_deg Identify potential degradation products (e.g., by LC-MS) analysis_hplc->analysis_deg plot_data Plot concentration vs. time for each condition analysis_deg->plot_data calc_half_life Calculate degradation rate and half-life (t1/2) plot_data->calc_half_life

Caption: A logical workflow to systematically assess the stability of this compound under different experimental conditions.

Signaling Pathways and Logical Relationships

The primary known biological activity of this compound is its neuroprotective effect. While the specific signaling pathways are still under investigation, its antioxidant properties suggest a role in mitigating oxidative stress-induced neuronal damage.

Neuroprotective_Mechanism Postulated Neuroprotective Mechanism of this compound cluster_stress Cellular Stressors cluster_compound Compound Action cluster_cellular_response Cellular Response cluster_outcome Outcome oxidative_stress Oxidative Stress (e.g., ROS, RNS) inflammation Reduced Neuroinflammation oxidative_stress->inflammation apoptosis Inhibition of Apoptotic Pathways oxidative_stress->apoptosis compound This compound antioxidant_defense Enhanced Antioxidant Defense compound->antioxidant_defense compound->inflammation Inhibits compound->apoptosis Inhibits antioxidant_defense->oxidative_stress Scavenges neuronal_survival Increased Neuronal Survival and Function antioxidant_defense->neuronal_survival

Caption: A diagram illustrating the potential mechanisms of neuroprotection by this compound through its antioxidant and anti-inflammatory properties.

References

Solubility issues with 1-O-trans-p-Coumaroylglycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-trans-p-Coumaroylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring phenylpropanoid found in various plants. It is recognized for its neuroprotective and antioxidant properties and is a subject of interest in research focused on neurodegenerative diseases and cognitive health.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound, as a phenylpropanoid, is generally soluble in many organic solvents, particularly those with high polarity.[2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] Conversely, it is expected to have poor solubility in non-polar solvents like hexane.[2] While specific quantitative data for a broad range of solvents is limited, its solubility in DMSO is well-documented to be high.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C.[1][4]

Troubleshooting Guide: Solubility Issues

Issue: I am having trouble dissolving this compound.

Solution:

  • Solvent Selection: Ensure you are using an appropriate solvent. DMSO is an excellent choice for achieving high concentration stock solutions.[1] For other potential solvents, refer to the solubility table below.

  • Purity of Solvent: For hygroscopic solvents like DMSO, use a fresh, unopened bottle to avoid diminished solvating capacity due to absorbed water.

  • Physical Assistance: Gentle heating and/or sonication can significantly aid in the dissolution process if you observe precipitation or phase separation.[1]

  • Co-solvent Systems: For in vivo studies or specific cell-based assays where high concentrations of a single organic solvent are not suitable, consider using a co-solvent system. Several protocols have been developed for this purpose (see Experimental Protocols section).

Issue: My compound is precipitating out of solution after dilution in an aqueous buffer.

Solution:

  • Intermediate Dilution: Avoid diluting a highly concentrated organic stock solution directly into an aqueous buffer. An intermediate dilution step in a co-solvent or the assay medium can help maintain solubility.

  • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your working solution. High concentrations of solvents like DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • pH of the Buffer: The pH of your aqueous solution can influence the solubility of phenolic compounds. Ensure the pH is compatible with your experimental design and the stability of the compound.

Data Summary

Table 1: Solubility of this compound and Related Compounds in Various Solvents
SolventThis compound Solubilityp-Coumaric Acid Solubility (for reference)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (requires sonication)[1]~15 mg/mL
Dimethylformamide (DMF) Data not available~20 mg/mL
Ethanol Soluble (qualitative)[2]~10 mg/mL
Methanol Soluble (qualitative)Data not available
Acetone Soluble (qualitative)[3]Data not available
Ethyl Acetate Soluble (qualitative)[3]Data not available
Chloroform Soluble (qualitative)[2][3]Data not available
Dichloromethane Soluble (qualitative)[3]Data not available
Water Predicted to be practically insoluble (0.92 g/L)Sparingly soluble[5]
Co-solvent Systems ≥ 2.5 mg/mL in various formulations[1]Data not available

Note: Some data is for the related compound p-coumaric acid and should be used as a general guideline.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the solution to mix.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming can also be applied.

  • Once fully dissolved, store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thaw a frozen aliquot of the high-concentration stock solution (e.g., 100 mM in DMSO) at room temperature.

  • Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 1 mM intermediate stock, dilute the 100 mM stock 1:100 in the medium.

  • From the intermediate stock, prepare the final working concentrations by further dilution in the cell culture medium. This two-step dilution process helps to prevent precipitation of the compound in the aqueous environment.

Protocol 3: Example of a Co-Solvent Formulation for In Vivo Use

This protocol is an example and may require optimization for specific applications.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring each is fully mixed before adding the next:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation has been shown to achieve a solubility of at least 2.5 mg/mL.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Aliquot & Store at -80°C dissolve->store_stock thaw Thaw Stock Aliquot intermediate Intermediate Dilution (in culture medium) thaw->intermediate final_dilution Final Dilution (in culture medium) intermediate->final_dilution use_in_assay Use in Assay final_dilution->use_in_assay

Caption: Experimental workflow for preparing stock and working solutions.

troubleshooting_workflow start Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., DMSO for high conc.) start->check_solvent use_appropriate_solvent Switch to a recommended solvent (see Table 1) check_solvent->use_appropriate_solvent No check_purity Is the solvent fresh/anhydrous? check_solvent->check_purity Yes use_appropriate_solvent->check_purity use_fresh_solvent Use a new, unopened bottle of solvent check_purity->use_fresh_solvent No apply_energy Have you tried sonication or gentle warming? check_purity->apply_energy Yes use_fresh_solvent->apply_energy consider_cosolvent Consider using a co-solvent system for aqueous applications apply_energy->consider_cosolvent No success Issue Resolved apply_energy->success Yes sonicate Apply sonication and/or gentle heat consider_cosolvent->success

Caption: Troubleshooting flowchart for solubility issues.

signaling_pathway cluster_stress Oxidative Stress cluster_pathway Neuroprotective Signaling cluster_outcome Cellular Outcome compound This compound ros ROS compound->ros Inhibits nrf2 Nrf2 Activation compound->nrf2 pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk MAPK Pathway compound->mapk antioxidant Antioxidant Enzyme Upregulation nrf2->antioxidant apoptosis Reduced Apoptosis pi3k_akt->apoptosis inflammation Reduced Neuroinflammation mapk->inflammation

Caption: Proposed neuroprotective signaling pathways for phenolic compounds.

References

Technical Support Center: Synthesis of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-O-trans-p-Coumaroylglycerol, particularly focusing on improving low reaction yields.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can stem from various factors in both chemical and enzymatic approaches. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low Conversion of Starting Materials in Chemical Synthesis (e.g., Fischer Esterification)

Possible Causes and Solutions:

  • Presence of Water: Water is a byproduct of esterification and its accumulation can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.

    • Solution: Employ methods to remove water from the reaction mixture. A Dean-Stark apparatus is effective for azeotropic removal of water with a suitable solvent like toluene. Alternatively, adding a dehydrating agent such as molecular sieves or using concentrated sulfuric acid, which also acts as a dehydrating agent, can be beneficial.

  • Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are crucial for reaction efficiency.

    • Solution: While strong mineral acids like sulfuric acid are effective, they can be harsh on sensitive substrates. Consider using milder catalysts like p-toluenesulfonic acid (TsOH) or solid acid catalysts such as Amberlyst-15, which can be easily filtered out post-reaction. Optimize the catalyst loading; an insufficient amount will result in slow reaction rates, while an excess may lead to side reactions.

  • Inadequate Reaction Temperature: The reaction may not reach completion if the temperature is too low.

    • Solution: Ensure the reaction is conducted at a temperature sufficient for reflux to facilitate water removal and drive the reaction forward. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Unfavorable Molar Ratio of Reactants: An inappropriate ratio of p-coumaric acid to glycerol (B35011) can limit the formation of the desired monoester.

    • Solution: Experiment with varying the molar ratio of glycerol to p-coumaric acid. An excess of glycerol can favor the formation of the monoester over di- and tri-esters.

Issue 2: Low Yield or Selectivity in Enzymatic Synthesis (e.g., Lipase-Catalyzed Esterification)

Possible Causes and Solutions:

  • Inappropriate Enzyme Choice: Not all lipases exhibit the same regioselectivity and efficiency for this specific reaction.

    • Solution: Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is a widely used and often effective biocatalyst for esterification reactions.[1][2][3][4][5][6][7][8] If yields are low, consider screening other commercially available lipases.

  • Suboptimal Reaction Conditions: Temperature, solvent, and water activity can significantly impact enzyme activity and stability.

    • Solution: Optimize the reaction temperature, as higher temperatures can increase the reaction rate but may also lead to enzyme denaturation. The choice of solvent is critical; a solvent that solubilizes the reactants without inactivating the enzyme is necessary. Water activity should be carefully controlled, as some water is often required for enzyme activity, but excess water can promote hydrolysis.

  • Acyl Migration: The p-coumaroyl group can migrate from the C1 to the C2 position of glycerol, leading to a mixture of isomers.

    • Solution: This is a common issue in the synthesis of monoacylglycerols. Optimizing the reaction conditions, such as using a milder enzymatic approach, can sometimes minimize this. Purification by chromatography is often necessary to separate the isomers.

  • Formation of Byproducts: Di- and tri-esters of glycerol can be formed, reducing the yield of the desired monoester.

    • Solution: Adjusting the molar ratio of the substrates, with an excess of glycerol, can favor the formation of the mono-acylated product.

Issue 3: Difficulty in Product Purification and Isolation

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials and Byproducts: The crude product mixture will likely contain unreacted p-coumaric acid, glycerol, and potentially di- and tri-p-coumaroylglycerol.

    • Solution: Column chromatography is a standard method for purifying monoacylglycerols from such mixtures.[9] Reversed-phase High-Performance Liquid Chromatography (HPLC) can also be employed for purification and analysis.

  • Product Degradation: The product may be sensitive to the purification conditions.

    • Solution: Use mild purification techniques and avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in chemical synthesis, such as Fischer esterification, include the removal of water to drive the reaction to completion, avoiding the formation of di- and tri-ester byproducts, and preventing acyl migration. The regioselectivity for the C1 position can also be difficult to control without the use of protecting groups.

Q2: What are the advantages of using an enzymatic approach for this synthesis?

A2: Enzymatic synthesis, typically using lipases, offers several advantages, including high regioselectivity (favoring the C1 position), milder reaction conditions which can prevent the degradation of sensitive functional groups, and often results in a cleaner reaction profile with fewer byproducts.[4]

Q3: Which enzyme is recommended for the synthesis of this compound?

A3: Novozym 435 (immobilized Candida antarctica lipase B) is a highly recommended and widely used biocatalyst for various esterification and transesterification reactions due to its high activity, stability, and broad substrate specificity.[1][2][3][4][5][6][7][8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and product distribution.

Q5: What analytical techniques are used to confirm the structure of this compound?

A5: The structure of the final product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the chemical structure and confirming the position of the p-coumaroyl group.[2][5][10][11][12] Mass Spectrometry (MS) is used to determine the molecular weight of the compound.[10][13][14]

Data Presentation

Table 1: Influence of Reaction Parameters on Glycerol Esterification Yield (General Observations)

ParameterEffect on YieldOptimization Strategy
Temperature Increasing temperature generally increases reaction rate but can lead to byproduct formation or catalyst deactivation.Optimize for a balance between reaction rate and selectivity. For enzymatic reactions, operate within the enzyme's optimal temperature range.
Catalyst Loading Increased catalyst loading can enhance the reaction rate up to a certain point.Determine the optimal catalyst concentration to maximize yield without promoting side reactions.
Substrate Molar Ratio (Glycerol:p-Coumaric Acid) A higher molar ratio of glycerol to the acid can favor the formation of monoesters over di- and tri-esters.[15]Experiment with different molar ratios to maximize the yield of the desired 1-O-monoester.
Water Removal Crucial for driving the equilibrium towards product formation in chemical synthesis.Use a Dean-Stark trap, molecular sieves, or a dehydrating catalyst.
Solvent Can affect reactant solubility and enzyme activity in enzymatic synthesis.Select a solvent that provides good solubility for reactants and is compatible with the chosen catalyst.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: Dissolve p-coumaric acid (or a suitable activated ester thereof) and glycerol in an appropriate organic solvent (e.g., tert-butanol, a solvent known to be suitable for lipase activity) in a round-bottom flask. A typical starting molar ratio would be 1:3 of p-coumaric acid to glycerol to favor mono-acylation.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme is typically between 10-20% by weight of the substrates.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50-70°C) with constant stirring for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reactant is maximized.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the desired monoester from unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Chemical_Synthesis_Workflow cluster_reactants Reactants & Catalyst pCA p-Coumaric Acid Reaction Esterification Reaction (with water removal) pCA->Reaction Glycerol Glycerol Glycerol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Catalyst->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst pCA_ester p-Coumaric Acid / Ester Reaction Enzymatic Esterification / Transesterification pCA_ester->Reaction Glycerol Glycerol Glycerol->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Filtration Enzyme Filtration (for reuse) Reaction->Filtration Purification Purification (Solvent Evaporation, Chromatography) Filtration->Purification Product This compound Purification->Product Troubleshooting_Logic cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting High Conversion, Low Yield cluster_solutions Solutions Start Low Yield Observed Check_Conversion Check Reactant Conversion (TLC/HPLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Water Incomplete Water Removal? Low_Conversion->Water Byproducts Byproduct Formation? (Di-/Tri-esters, Isomers) High_Conversion->Byproducts Catalyst Suboptimal Catalyst/Enzyme? Water->Catalyst If water removal is adequate Optimize_Water_Removal Optimize Water Removal Water->Optimize_Water_Removal Conditions Incorrect Temp/Time/Ratio? Catalyst->Conditions If catalyst is appropriate Screen_Catalysts Screen Catalysts/Enzymes Catalyst->Screen_Catalysts Optimize_Conditions Optimize Reaction Conditions Conditions->Optimize_Conditions Purification_Loss Loss During Purification? Byproducts->Purification_Loss If byproducts are minimal Adjust_Ratio Adjust Molar Ratio Byproducts->Adjust_Ratio Degradation Product Degradation? Purification_Loss->Degradation If purification is efficient Refine_Purification Refine Purification Protocol Purification_Loss->Refine_Purification Use_Milder_Conditions Use Milder Conditions Degradation->Use_Milder_Conditions

References

Technical Support Center: HPLC-MS Methods for 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-O-trans-p-Coumaroylglycerol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC-MS analysis of this compound.

Q1: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?

A1: The absence or low intensity of your target analyte peak can stem from several factors, ranging from sample preparation to instrument settings.

  • Sample Preparation and Stability: this compound, as an ester, may be susceptible to degradation. Ensure that your sample preparation and storage conditions are appropriate. It is recommended to store stock solutions at -20°C or -80°C and use them within a month or six months, respectively[1]. If you are working with complex matrices like plasma or tissue extracts, inefficient extraction can lead to low recovery. Consider optimizing your extraction protocol using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively isolate the analyte[2][3].

  • Mass Spectrometer Settings: Incorrect mass spectrometer settings are a common cause of poor signal. Verify that you are monitoring for the correct mass-to-charge ratio (m/z) for this compound. For acylglycerols, electrospray ionization (ESI) is commonly used, and adduct formation (e.g., [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺) is typical[4]. Ensure your MS is set to scan for the expected adducts in the appropriate polarity mode (positive ion mode is common for these compounds).

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a significantly reduced signal[5][6][7]. This is a major concern when analyzing complex samples[2][3]. To diagnose this, you can perform a post-column infusion experiment. To mitigate ion suppression, improve your sample clean-up, or adjust the chromatography to separate the analyte from the interfering matrix components[2][7].

  • Chromatographic Issues: If the compound is not eluting from the column, it may be irreversibly adsorbed. This can happen if the mobile phase is too weak. Also, ensure your injection system is functioning correctly and the correct sample volume is being injected[8].

Q2: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

A2: Retention time shifts can compromise the reliability of your analysis. The cause can be related to the HPLC system, the column, or the mobile phase.

  • System and Flow Rate Issues: Unstable flow rates are a primary cause of retention time shifts. Check for leaks in the system, from the pump to the detector[9][10]. Ensure the pump is functioning correctly and that there are no air bubbles in the system, which can cause pressure fluctuations and unstable flow[8][11]. Manually checking the flow rate with a graduated cylinder and stopwatch can help diagnose pump issues[12].

  • Column Equilibration and Temperature: Inadequate column equilibration between injections, especially in gradient methods, can lead to drifting retention times[13]. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-20 column volumes)[14]. Temperature fluctuations can also affect retention, so using a thermostatted column compartment is crucial for reproducibility[9][12]. A change of just 1°C can alter retention times by 1-2%[12].

  • Mobile Phase Composition: The composition of the mobile phase must be precise and consistent. In reversed-phase chromatography, a small change in the organic solvent percentage (e.g., 1%) can lead to a significant retention time shift (5-15%)[12]. Prepare mobile phases carefully, preferably gravimetrically. If your analyte is ionizable, the pH of the mobile phase is critical; a change of as little as 0.1 pH units can cause a 10% shift in retention time[12]. Ensure proper degassing to prevent solvent composition changes due to evaporation of volatile components[12].

Q3: My this compound peak is showing poor shape (tailing, fronting, or splitting). What should I do?

A3: Poor peak shape can affect integration and reduce the accuracy of quantification. The ideal chromatographic peak should be symmetrical.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself[15]. For compounds with acidic or basic functional groups, interactions with residual silanols on silica-based columns can cause tailing. Adding a small amount of an acidic modifier like formic acid to the mobile phase can help to reduce these interactions. Other causes include column contamination, column overload, or excessive extra-column volume (e.g., long tubing)[15][16].

  • Peak Fronting: This is less common than tailing and can be a sign of column overload or a poorly packed column bed[16]. If you suspect overload, try diluting your sample and injecting a smaller volume. If the peak shape improves, the original sample was too concentrated[15]. Peak fronting can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase[17].

  • Split Peaks: Split peaks can be caused by a partially blocked column inlet frit, a void at the head of the column, or co-elution with an interfering compound[15][16]. If all peaks in the chromatogram are split, the issue is likely physical, such as a problem with the column inlet[16]. If only the analyte peak is split, it could be due to co-elution or an issue with the sample solvent being incompatible with the mobile phase. It's also possible that you are separating cis/trans isomers of the compound, which may require method optimization for either baseline separation or co-elution into a single peak[18].

Q4: I'm observing high background noise or seeing unexpected peaks in my mass spectra. What could be the cause?

A4: High background noise can obscure your analyte signal and reduce sensitivity.

  • Solvent and Mobile Phase Contamination: Using non-HPLC or non-MS grade solvents can introduce contaminants that cause high background noise[19]. Always use high-purity solvents and additives. Contamination can also come from glassware, plasticware, or the water purification system.

  • System Contamination: The HPLC-MS system itself can be a source of contamination. Common contaminants include plasticizers (phthalates) from tubing, pump seal debris, and previously analyzed compounds that have been adsorbed to the system. Regular system cleaning and flushing are essential.

  • Ghost Peaks: These are peaks that appear in blank injections and can be due to carryover from a previous injection or contamination in the mobile phase[19]. To troubleshoot, run a series of blank injections. If the ghost peak size decreases, it's likely carryover. If it remains constant, the contamination may be in your mobile phase or system[19].

Quantitative Data and Starting Conditions

The following tables provide typical starting parameters for developing an HPLC-MS method for this compound, based on methods for similar phenolic and acylglycerol compounds.

Table 1: Typical Starting HPLC Gradient Conditions

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

Note: This is a generic gradient and should be optimized for your specific application and column.

Table 2: Expected Mass Spectral Data for this compound

ParameterValue
Chemical Formula C₁₂H₁₄O₅
Exact Mass 238.08 g/mol
Expected [M+H]⁺ (m/z) 239.09
Expected [M+NH₄]⁺ (m/z) 256.12
Expected [M+Na]⁺ (m/z) 261.07
Ionization Mode Positive Electrospray Ionization (ESI)

Experimental Protocols

This section provides a detailed example protocol for the analysis of this compound.

1. Sample Preparation (from a plant extract)

  • Homogenize 100 mg of lyophilized plant tissue.

  • Extract with 2 mL of 80% methanol (B129727) by vortexing for 1 minute, followed by sonication for 20 minutes.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS Method Parameters

  • HPLC System: Agilent 1260 Infinity or similar.

  • Column: A reversed-phase column such as a C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm) is often suitable for phenolic compounds[20].

  • Column Temperature: 40°C[20].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Refer to Table 1 for a starting gradient.

  • Mass Spectrometer: Agilent 6530 Q-TOF or similar.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Profile mode.

Visualizations

The following diagrams illustrate a typical workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Extraction sp1->sp2 sp3 Filtration sp2->sp3 hplc HPLC Separation sp3->hplc ms MS Detection hplc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: General workflow for HPLC-MS analysis.

troubleshooting_workflow start Problem: No/Low Peak Intensity q1 Is the MS tuned and calibrated? start->q1 a1_no Action: Tune and calibrate MS q1->a1_no No q2 Are MS parameters correct for the analyte? (m/z, polarity, adducts) q1->q2 Yes a1_no->q1 a2_no Action: Verify and correct MS parameters q2->a2_no No q3 Is the HPLC system functioning? (Pressure OK, no leaks) q2->q3 Yes a2_no->q2 a3_no Action: Troubleshoot HPLC hardware q3->a3_no No q4 Is the peak present but very small? q3->q4 Yes a3_no->q3 a4_yes Possible Ion Suppression or Low Sample Concentration q4->a4_yes Yes a4_no Complete Signal Absence q4->a4_no No a4_yes_sol Action: - Improve sample cleanup - Check sample concentration - Modify chromatography a4_yes->a4_yes_sol a4_no_sol Action: - Check sample stability/prep - Verify injection - Check column integrity a4_no->a4_no_sol

Caption: Troubleshooting logic for no/low peak intensity.

References

Navigating Bioassay Reproducibility: A Technical Support Center for 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for improving the reproducibility of bioassays involving 1-O-trans-p-Coumaroylglycerol. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a natural compound found in various plants. It is recognized for its neuroprotective and antioxidant properties, making it a compound of interest for research in neurodegenerative diseases and cognitive health.[1]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[2]

Q3: How can I improve the solubility of this compound in my experimental setup?

A3: this compound has limited aqueous solubility. To improve its dissolution in aqueous media for in vivo or cell-based assays, co-solvents are often necessary. Common formulations include using DMSO, PEG300, and Tween-80 in a saline solution. If precipitation occurs, gentle heating and sonication can aid in dissolution.[1]

Q4: I am observing high variability in my cell-based assay results. What could be the cause?

A4: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, "edge effects" in microplates, and the stability of the compound in the cell culture medium. Ensuring a homogenous single-cell suspension before plating and avoiding the use of the outer wells of a microplate can help mitigate these issues.

Q5: My antioxidant assay results are not consistent across different methods (e.g., DPPH vs. cellular antioxidant assay). Why is this?

A5: Different antioxidant assays measure different aspects of a compound's antioxidant potential. For instance, the DPPH assay measures direct radical scavenging activity in a chemical system, while a cellular antioxidant assay assesses the compound's ability to mitigate oxidative stress within a biological context, which includes factors like cell permeability and metabolism. It is recommended to use a panel of antioxidant assays to obtain a comprehensive profile of the compound's activity.

Troubleshooting Guides

This section addresses specific issues that may arise during bioassays with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in neuroprotection assays 1. Variable cell health: Inconsistent cell passage number, or confluence at the time of the experiment. 2. Precipitation of the compound: The compound may not be fully solubilized in the cell culture medium. 3. Inconsistent induction of cytotoxicity: The method used to induce cell damage (e.g., glutamate (B1630785), H₂O₂) may have variable effects.1. Maintain a consistent cell culture routine. Use cells within a specific passage number range and seed them to reach a consistent confluence for each experiment. 2. Visually inspect the medium for any precipitation after adding the compound. Consider preparing a more dilute stock solution or using a different solubilizing agent. 3. Ensure the concentration and incubation time of the cytotoxic agent are precisely controlled. Include robust positive and negative controls in every experiment.
Low or no activity in antioxidant assays 1. Compound degradation: The compound may be unstable under the assay conditions (e.g., light, pH). 2. Inappropriate assay concentration: The concentration range tested may be too low to detect an effect.1. Prepare fresh solutions of the compound for each experiment. Protect solutions from light, especially for assays like the DPPH assay. 2. Perform a dose-response study over a wide range of concentrations to determine the optimal concentration for observing antioxidant activity.
High background signal in fluorescence-based assays 1. Autofluorescence of the compound: this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths used. 2. Interference with the fluorescent probe: The compound may interact directly with the fluorescent dye.1. Run a control experiment with the compound alone (without cells or reagents) to measure its intrinsic fluorescence. Subtract this background from the experimental readings. 2. Include a control with the compound and the fluorescent probe in a cell-free system to check for direct interactions.

Quantitative Data Summary

While specific IC50 and EC50 values for this compound are not widely available in publicly accessible literature and may vary between experimental systems, the following table provides an illustrative summary of expected activity ranges based on similar natural phenolic compounds. It is crucial to determine these values empirically for your specific assay conditions.

Bioassay Parameter Expected Effective Concentration Range Reference Compound (Example)
DPPH Radical Scavenging Assay IC5010 - 100 µMAscorbic Acid
Cellular Antioxidant Activity (CAA) Assay EC501 - 50 µMQuercetin
Glutamate-Induced Excitotoxicity Assay (in neuronal cells) EC501 - 20 µMMK-801 (NMDA receptor antagonist)
Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay EC505 - 50 µMN/A

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is for assessing the direct antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., serial dilutions from the stock solution).

  • Add 100 µL of the DPPH solution to each well.

  • Include a control with 100 µL of methanol instead of the compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

Glutamate-Induced Excitotoxicity Neuroprotection Assay

This cell-based assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells by replacing the medium with the medium containing different concentrations of the compound for 1-2 hours.

  • Induce excitotoxicity by adding a final concentration of glutamate (the optimal concentration should be predetermined for your cell line, e.g., 5-10 mM for HT22 cells).

  • Include a control group with no glutamate treatment and a group treated with glutamate only.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control group (untreated cells).

  • Plot the cell viability against the concentration of this compound to determine the EC50 value.

Visualizations

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment and Insult cluster_2 Viability Assessment cluster_3 Data Analysis start Seed Neuronal Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with this compound incubate1->pretreat insult Induce Excitotoxicity (e.g., Glutamate) pretreat->insult incubate2 Incubate for 24h insult->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 3-4h mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ec50 Determine EC50 plot->ec50

Caption: Workflow for assessing the neuroprotective effects of this compound.

Putative Signaling Pathway for Neuroprotection

The neuroprotective effects of many phenolic compounds are linked to the modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is often activated by cellular stress and can lead to apoptosis. It is hypothesized that this compound may exert its neuroprotective effects by inhibiting the phosphorylation and activation of p38 MAPK.

G cluster_pathway Hypothesized Neuroprotective Mechanism stress Cellular Stress (e.g., Oxidative Stress, Excitotoxicity) ask1 ASK1 stress->ask1 mkk MKK3/6 ask1->mkk P p38 p38 MAPK mkk->p38 P apoptosis Apoptosis p38->apoptosis compound This compound compound->p38 Inhibition survival Cell Survival compound->survival

Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound.

References

Degradation of 1-O-trans-p-Coumaroylglycerol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-trans-p-Coumaroylglycerol. The information provided addresses common issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Cis-trans isomerization: The trans configuration of the p-coumaroyl moiety can isomerize to the cis form, particularly upon exposure to UV light. This can alter the biological activity of the compound.

  • Hydrolysis: The ester linkage between p-coumaric acid and glycerol (B35011) is susceptible to hydrolysis, which breaks the molecule down into p-coumaric acid and glycerol. This process is often catalyzed by acidic or basic conditions and accelerated by increased temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Solid form: Store at -20°C for up to 3 years, protected from light.

  • In solvent: Store at -80°C for up to 1 year.[1] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[2]

Q3: How can I prepare a stable working solution of this compound for in vivo experiments?

A3: It is recommended to prepare working solutions fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Here are some suggested solvent formulations:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.[2]

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.[2]

  • Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.[2]

Q4: What are the expected degradation products of this compound?

A4: The expected degradation products are:

  • 1-O-cis-p-Coumaroylglycerol: Formed via isomerization.

  • p-Coumaric acid and Glycerol: Formed via hydrolysis of the ester bond.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results. Degradation of this compound.- Verify storage conditions (temperature, light protection). - Prepare fresh solutions for each experiment. - Analyze the purity of the stock and working solutions by HPLC.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (e.g., cis-isomer, p-coumaric acid).- Compare retention times with standards of potential degradants. - Use a photodiode array (PDA) detector to compare UV spectra. The cis-isomer may have a slightly different λmax. - Employ mass spectrometry (MS) to identify the mass of the unexpected peaks.
Precipitation of the compound in aqueous buffers. Low aqueous solubility, especially at neutral pH.- Use a co-solvent such as DMSO or ethanol (B145695) (ensure compatibility with your experimental system). - Consider using one of the in vivo formulations listed in the FAQs. - Adjust the pH of the buffer, as solubility can be pH-dependent.
Rapid degradation of the compound in solution. Inappropriate pH, high temperature, or exposure to light.- Work with solutions under low-light conditions or use amber vials. - Maintain a pH below 7 for aqueous solutions, as basic conditions accelerate hydrolysis. - Keep solutions on ice or at refrigerated temperatures when not in use.

Data on Compound Stability

Compound/Class Condition Observation Reference
trans-Resveratrol Alkaline pH (>6.8)Exponential increase in degradation.[3]
trans-Resveratrol Acidic pHStable.[3]
p-Coumaric Acid Esters Basic pHHigher rates of hydrolysis compared to acidic conditions.[3]
trans-p-Coumaric Acid UV irradiationIsomerization to cis-p-coumaric acid.[4][5]
Phenolic Esters GeneralSusceptible to hydrolysis, which can be base-catalyzed.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. Such studies are crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 366 nm) at room temperature.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (for trans-isomer) and 280 nm (for cis-isomer and p-coumaric acid).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Note: This is a general method and may require optimization for specific applications and equipment.

Visualizations

Degradation_Pathway This compound This compound 1-O-cis-p-Coumaroylglycerol 1-O-cis-p-Coumaroylglycerol This compound->1-O-cis-p-Coumaroylglycerol Isomerization (UV Light) p-Coumaric Acid + Glycerol p-Coumaric Acid + Glycerol This compound->p-Coumaric Acid + Glycerol Hydrolysis (Acid/Base, Heat)

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Analyze Compound Purity by HPLC start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected Purity < 95% or Extra Peaks end Consistent Results check_purity->end Purity OK check_storage Verify Storage Conditions (Temp, Light) degradation_suspected->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_solution_prep Review Solution Preparation (Freshness, Solvent) check_storage->check_solution_prep Correct correct_storage Correct Storage Practices improper_storage->correct_storage correct_storage->end old_solution Solution Prepared in Advance check_solution_prep->old_solution Not Fresh check_conditions Assess Experimental Conditions (pH, Temp, Light) check_solution_prep->check_conditions Fresh prepare_fresh Prepare Fresh Solutions old_solution->prepare_fresh prepare_fresh->end harsh_conditions Harsh Conditions Identified check_conditions->harsh_conditions Suboptimal optimize_conditions Optimize Experimental Protocol harsh_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Factors stability Compound Stability pH pH pH->stability Acidic pH increases stability Basic pH decreases stability temperature Temperature temperature->stability Lower temperature increases stability Higher temperature decreases stability light Light Exposure light->stability Absence of UV light increases stability Presence of UV light causes isomerization solvent Solvent System solvent->stability Aprotic solvents may offer better stability than aqueous solutions

References

Validation & Comparative

Validating the In Vivo Neuroprotective Potential of 1-O-trans-p-Coumaroylglycerol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo neuroprotective effects of 1-O-trans-p-Coumaroylglycerol and other prominent neuroprotective agents. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from its closely related compound, p-Coumaric acid, to provide a foundational comparison against established alternatives such as Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG).

Executive Summary

This compound is a natural compound with demonstrated antioxidant and neuroprotective activities in vitro.[1] While direct in vivo validation remains limited, studies on its structural analog, p-Coumaric acid, suggest promising neuroprotective outcomes in models of cognitive impairment.[2] This guide synthesizes the available preclinical evidence for p-Coumaric acid and compares it with the well-documented in vivo neuroprotective effects of Resveratrol, Curcumin, and EGCG across various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. The comparative data on experimental models, key outcomes, and underlying mechanisms are presented to aid in the evaluation of this compound's therapeutic potential.

Comparative Analysis of In Vivo Neuroprotective Effects

The following tables summarize the key findings from in vivo studies on p-Coumaric acid and the selected alternative neuroprotective compounds.

Table 1: Comparison of In Vivo Neuroprotective Effects in Alzheimer's Disease Models

CompoundAnimal ModelKey Experimental ReadoutsKey Outcomes
p-Coumaric acid Scopolamine-induced amnesia in rats[2]Morris Water Maze, Passive Avoidance TestImproved spatial memory and learning, enhanced long-term potentiation.[2]
Resveratrol APP/PS1 transgenic mice[3]Object Recognition Test, Amyloid Burden AnalysisPrevented memory loss, reduced amyloid plaque formation.[3]
Curcumin APP/PS1 transgenic mice[4]Spatial Memory Tests, Amyloid-beta Plaque DepositionImproved spatial memory, reduced hippocampal amyloid-beta plaque deposition.[4]
EGCG AlCl3-induced AD in rats[5]Morris Water Maze, AChE Levels, Oxidative Stress MarkersImproved cognitive deficits, decreased AChE in cortex and hippocampus, modulated oxidative stress.[5]

Table 2: Comparison of In Vivo Neuroprotective Effects in Parkinson's Disease Models

CompoundAnimal ModelKey Experimental ReadoutsKey Outcomes
Resveratrol MPTP-induced Parkinson's-like disease in mice[6]Glial Activation, Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α), Tyrosine Hydroxylase ImmunoreactivityReduced glial activation and pro-inflammatory cytokine levels, limited the decline of tyrosine hydroxylase-immunoreactivity.[6]
Curcumin Rotenone-induced Parkinson's disease in rats[7]Behavioral Assessments (e.g., rearing, postural instability), Biochemical and Anatomical EndpointsDose-related improvements in neurological function.[7]
EGCG MPTP-induced Parkinson's disease in mice[8]Microglial Activation, Pro-inflammatory Factors (iNOS, TNF-α)Inhibited microglial activation and reduced the secretion of pro-inflammatory factors.[8]

Table 3: Comparison of In Vivo Neuroprotective Effects in Stroke Models

CompoundAnimal ModelKey Experimental ReadoutsKey Outcomes
Resveratrol Middle Cerebral Artery Occlusion (MCAO) in rats[1]Infarct Volume, Neurological Deficit Scores, Inflammatory Cytokines (IL-1β, TNFα)Reduced infarct volume and neurological deficits, decreased expression of pro-inflammatory cytokines.[1]
Curcumin Middle Cerebral Artery Occlusion (MCAO) in rats[9]Infarct Volume, Brain Edema, Neurological Dysfunction, Oxidative Stress, Inflammation, ApoptosisAttenuated neurological dysfunction, reduced infarct volume and brain edema, inhibited oxidative stress, inflammation, and apoptosis.[9]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis.

Scopolamine-Induced Amnesia Model
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[2][10][11]

  • Induction of Amnesia: Scopolamine (B1681570) hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.[2][12]

  • Treatment: The test compound (e.g., p-Coumaric acid) is administered orally (p.o.) for a specified period before or after scopolamine injection.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. The test involves training the animals to find a hidden platform in a circular pool of water. Escape latency, distance traveled, and time spent in the target quadrant are measured.[2][10]

    • Passive Avoidance Test: To evaluate learning and memory. The apparatus consists of a light and a dark compartment. Animals receive a mild foot shock in the dark compartment. The latency to enter the dark compartment is measured during the retention trial.[2][11]

    • Y-Maze Test: To assess short-term spatial working memory. The maze consists of three identical arms. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternation.[10]

MPTP-Induced Parkinson's-like Disease Model
  • Animal Model: Male C57BL/6 mice.[6]

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via i.p. injection. The dosing regimen can vary, for example, four injections of 20 mg/kg at 2-hour intervals.[5][9]

  • Treatment: The test compound (e.g., Resveratrol) is administered daily for a specified period before and/or after MPTP treatment.

  • Post-mortem Analysis:

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and striatum.[6][13]

    • Western Blot and RT-PCR: To measure the expression levels of inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes, TNF-α, IL-1β) and other proteins of interest in brain tissue homogenates.[6][13]

Middle Cerebral Artery Occlusion (MCAO) Stroke Model
  • Animal Model: Male Sprague-Dawley or Wistar rats.[14][15]

  • Induction of Ischemia: The middle cerebral artery is occluded for a specific duration (e.g., 60-90 minutes) followed by reperfusion. This can be achieved using an intraluminal filament or by injecting a vasoconstrictor like endothelin-1.[14]

  • Treatment: The test compound (e.g., Resveratrol) is administered before, during, or after the ischemic insult.

  • Outcome Measures:

    • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.[15]

    • Neurological Deficit Scoring: A graded scale is used to assess motor and neurological function post-stroke.

    • Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress, inflammation, and apoptosis.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of the compared compounds and a general experimental workflow for in vivo neuroprotection studies.

G cluster_stress Cellular Stressors cluster_compounds Neuroprotective Compounds cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 NFkB NF-κB Pathway Oxidative_Stress->NFkB PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt MAPK MAPK Pathway Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation Neuroinflammation->Nrf2 Neuroinflammation->NFkB Neuroinflammation->PI3K_Akt Neuroinflammation->MAPK Protein_Aggregation Protein Aggregation Protein_Aggregation->Nrf2 Protein_Aggregation->NFkB Protein_Aggregation->PI3K_Akt Protein_Aggregation->MAPK pCA p-Coumaric acid pCA->Nrf2 pCA->NFkB pCA->PI3K_Akt pCA->MAPK RES Resveratrol RES->Nrf2 RES->NFkB RES->PI3K_Akt RES->MAPK CUR Curcumin CUR->Nrf2 CUR->NFkB CUR->PI3K_Akt CUR->MAPK EGCG EGCG EGCG->Nrf2 EGCG->NFkB EGCG->PI3K_Akt EGCG->MAPK Antioxidant Antioxidant Defense Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic MAPK->Anti_inflammatory MAPK->Anti_apoptotic Improved_Cognition Improved Cognitive Function Antioxidant->Improved_Cognition Anti_inflammatory->Improved_Cognition Anti_apoptotic->Improved_Cognition

Caption: Key signaling pathways modulated by neuroprotective compounds.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Scopolamine, MPTP, MCAO) Grouping Randomly Assign to Groups (Control, Vehicle, Treatment) Animal_Model->Grouping Induction Induce Neurodegeneration Grouping->Induction Treatment Administer Test Compound Induction->Treatment Behavioral Conduct Behavioral Tests Treatment->Behavioral Tissue Collect Brain Tissue Behavioral->Tissue Histology Histological Analysis (e.g., IHC, Nissl) Tissue->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, ELISA) Tissue->Biochemistry Data Data Analysis and Interpretation Histology->Data Biochemistry->Data

Caption: General workflow for in vivo neuroprotection studies.

References

A Comparative Analysis of 1-O-trans-p-Coumaroylglycerol and Other p-Coumaric Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-O-trans-p-coumaroylglycerol and other notable p-coumaric acid esters. This document summarizes key performance metrics from experimental data, details relevant methodologies, and visualizes associated pathways to support further research and development.

Introduction to p-Coumaric Acid Esters

p-Coumaric acid, a hydroxycinnamic acid, is a prevalent secondary metabolite in the plant kingdom, found in a wide array of fruits, vegetables, and cereals. Its derivatives, particularly its esters, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory effects. The esterification of p-coumaric acid can modulate its lipophilicity and, consequently, its bioavailability and biological efficacy. This guide focuses on a comparative analysis of this compound and other well-studied p-coumaric acid esters, providing a valuable resource for the scientific community.

Comparative Analysis of Biological Activities

While direct comparative studies are limited, this section synthesizes available data on the antioxidant, anti-inflammatory, and enzyme inhibitory activities of this compound and other p-coumaric acid esters.

This compound

Isolated from plants such as Imperata cylindrica and Zea mays, this compound is recognized for its neuroprotective and antioxidant properties.[1][2][3][4] It has shown potential in protecting against neurodegenerative diseases and is believed to support cognitive function and neurological health.[1][4] However, quantitative data, such as IC50 values from in vitro antioxidant and anti-inflammatory assays, are not extensively reported in publicly available literature, presenting a notable data gap.

Other p-Coumaric Acid Esters

A variety of other p-coumaric acid esters have been synthesized and evaluated for their biological activities, providing a basis for comparison.

  • Methyl, Ethyl, and Butyl p-Coumarates: These simple alkyl esters have demonstrated significant antioxidant, anti-inflammatory, and antitumor activities. Esterification of p-coumaric acid has been shown to enhance its efficacy in certain biological assays.

  • Coumaroyl-Substituted Triterpenoids and Flavonoids: Natural products featuring a p-coumaroyl moiety, such as 3-O-(E)-p-coumaroyl ursolic acid and tiliroside, often exhibit potent anti-inflammatory and antioxidant effects.

The following tables summarize the available quantitative data for various p-coumaric acid esters across different biological assays.

Data Presentation

Table 1: Antioxidant Activity of p-Coumaric Acid and its Esters

Compound/ExtractAssayIC50 / ActivityReference
p-Coumaric AcidDPPH~10-50 µg/mL (Strong)[5]
p-Coumaric AcidABTS~10-50 µg/mL (Strong)[5]
Ethyl Acetate Fraction (Gymnanthes lucida)DPPH4.88 µg/mL[6]
Ethyl Acetate Fraction (Gymnanthes lucida)ABTSNot specified[6]
Dichloromethane Extract (Distictis buccinatoria)TPA-induced edemaED50 = 0.036 mg/ear[7]
3-O-(E)-p-coumaroyl ursolic acid & 3-O-(Z)-p-coumaroyl ursolic acidTPA-induced edema92.6% inhibition at 1 mg/ear[7]
Ursolic AcidTPA-induced edema74.95% inhibition at 1 mg/ear[7]

Table 2: Anti-inflammatory Activity of p-Coumaric Acid Esters

Compound/ExtractAssayActivityReference
Dichloromethane Extract (Distictis buccinatoria)TPA-induced mouse ear edemaED50 = 0.036 mg/ear[7]
3-O-(E)-p-coumaroyl ursolic acid and 3-O-(Z)-p-coumaroyl ursolic acid mixtureTPA-induced mouse ear edema92.6% inhibition at 1 mg/ear[7]
p-Coumaroyl-β-D-glucoseLPS-stimulated RAW264.7 cellsInhibition of NO, PGE2, IL-1β, and TNF-α production[8]

Table 3: Tyrosinase Inhibitory Activity of p-Coumaric Acid Esters

CompoundIC50Reference
Data not available in search results

Note: The lack of extensive, directly comparable IC50 values for all compounds across all assays highlights a need for further standardized comparative studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The degree of discoloration is proportional to the scavenging activity.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare various concentrations of the test compound in a suitable solvent.

    • In a 96-well plate, add a defined volume of the test compound solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is commonly used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol (B145695) or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is typically used as a standard.

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages)

This cell-based assay evaluates the potential of a compound to inhibit inflammatory responses.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is determined by its ability to inhibit the production of these mediators.

  • Procedure:

    • Culture RAW264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • PGE2 and Cytokine Measurement: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.

    • A vehicle control and an LPS-only control are included.

    • The inhibitory effect of the compound is calculated by comparing the levels of inflammatory mediators in the treated groups to the LPS-only control.

Mandatory Visualization

Signaling Pathway Diagram

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene_Expression->Mediators pCoumaroyl_Ester p-Coumaric Acid Ester pCoumaroyl_Ester->IKK Inhibits pCoumaroyl_Ester->NFkB Inhibits translocation

Caption: LPS-induced pro-inflammatory signaling pathway and potential inhibition by p-coumaric acid esters.

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound and other p-coumaric acid esters represent a promising class of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. While qualitative evidence highlights the neuroprotective and antioxidant effects of this compound, a significant gap exists in the availability of direct, quantitative comparative data against other esters. The provided data on various p-coumaric acid esters demonstrate that structural modifications, such as the type of ester linkage, can significantly influence biological activity. The detailed experimental protocols and workflow diagrams included in this guide are intended to facilitate further research to address these knowledge gaps and to enable a more comprehensive understanding of the structure-activity relationships within this compound class. Future studies should focus on standardized, head-to-head comparisons of these esters to elucidate their relative potencies and therapeutic potential.

References

A Comparative Analysis of 1-O-trans-p-Coumaroylglycerol and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the growing prevalence of neurodegenerative diseases and acute neuronal injury is a paramount challenge in modern medicine. A plethora of natural and synthetic compounds are under investigation for their potential to shield neurons from damage. This guide provides a comparative overview of 1-O-trans-p-Coumaroylglycerol against two well-characterized neuroprotective agents: Edaravone and Resveratrol. The comparison is based on available experimental data on their mechanisms of action and efficacy.

Overview of Compared Agents

This compound is a naturally occurring phenolic compound found in plants such as Gnetum parvifolium. While direct and extensive research on its neuroprotective properties is limited, its chemical structure, featuring a p-coumaric acid moiety, suggests potent antioxidant capabilities. p-Coumaric acid is known to possess neuroprotective effects, and its esterification to a glycerol (B35011) backbone may influence its bioavailability and activity.

Edaravone is a synthetic free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism involves the direct scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.

Resveratrol , a natural polyphenol found in grapes and other plants, is one of the most extensively studied neuroprotective compounds. It exerts its effects through multiple mechanisms, including antioxidant activity and modulation of various signaling pathways involved in cell survival and inflammation.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data for the compared agents. It is important to note the lack of specific quantitative neuroprotective and antioxidant data for this compound in the current literature. Data for p-coumaric acid is provided as a proxy to infer potential activity.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 ValueReference CompoundReference IC50
p-Coumaric Acid DPPH radical scavenging~110 µMAscorbic Acid~25 µM
ABTS radical scavenging~15 µMTrolox~5 µM
Edaravone DPPH radical scavenging29.3 µMDL-α-tocopherol23.8 µM
Hydroxyl radical scavenging6.7 µMSalicylate100 µM
Resveratrol DPPH radical scavenging20-40 µM--

Table 2: In Vitro Neuroprotective Activity

CompoundCell ModelInsultConcentration for ProtectionOutcome Measure
This compound Data not available---
Edaravone Hippocampal neuronsKainate-induced toxicity10 mg/kg (in vivo)Increased neuron density
iPSC-derived motor neuronsH₂O₂-induced toxicityNot specifiedAlleviation of neurotoxicity
Resveratrol PC12 cellsAβ-induced toxicity10-50 µMIncreased cell viability
Cortical neuronsGlutamate-induced toxicity25-50 µMReduced neuronal death

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of these agents are mediated by their interaction with various cellular and molecular pathways.

This compound: A Putative Antioxidant Mechanism

Given its chemical structure, this compound is hypothesized to act primarily as an antioxidant. The phenolic hydroxyl group on the p-coumaric acid moiety can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to cellular components like lipids, proteins, and DNA.

G ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress CPG This compound CPG->ROS Scavenges Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Putative antioxidant mechanism of this compound.

Edaravone: A Multi-faceted Free Radical Scavenger

Edaravone's neuroprotective action is well-established to be mediated through its potent free radical scavenging activity. It also upregulates endogenous antioxidant systems through the Nrf2/ARE pathway and has been shown to activate the GDNF/RET neurotrophic signaling pathway.

G cluster_0 Edaravone's Neuroprotective Pathways Edaravone Edaravone ROS ROS Edaravone->ROS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates GDNF GDNF Edaravone->GDNF Induces ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces expression of Neuroprotection Neuroprotection HO1->Neuroprotection RET RET GDNF->RET Binds to RET->Neuroprotection Activates signaling for

Caption: Signaling pathways modulated by Edaravone for neuroprotection.

Resveratrol: A Pleiotropic Neuroprotective Agent

Resveratrol exhibits a broad spectrum of neuroprotective activities by targeting multiple pathways. It is a potent antioxidant and also activates the SIRT1/AMPK pathway, which is involved in promoting cell survival and reducing inflammation.

G cluster_1 Resveratrol's Neuroprotective Pathways Resveratrol Resveratrol ROS ROS Resveratrol->ROS Scavenges SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates and activates Neuroprotection Neuroprotection SIRT1->Neuroprotection AMPK->PGC1a Phosphorylates and activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Neuroprotection

Caption: Key signaling pathways activated by Resveratrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate neuroprotective agents.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity in PC12 Cells)
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a serum-free medium containing the test compound (e.g., this compound at various concentrations) for a pre-incubation period of 2 hours.

  • Induction of Excitotoxicity: Glutamate is added to the wells to a final concentration of 5-10 mM and incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT assay. MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

G A Seed PC12 cells in 96-well plate B Pre-incubate with test compound A->B C Add Glutamate to induce toxicity B->C D Incubate for 24 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for in vitro neuroprotection assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of Reagents: A stock solution of DPPH (0.1 mM) in methanol (B129727) is prepared. Test compounds are dissolved in methanol at various concentrations.

  • Assay Procedure: 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

This comparative guide highlights the current understanding of this compound in relation to established neuroprotective agents, Edaravone and Resveratrol. While Edaravone and Resveratrol have well-defined mechanisms of action supported by extensive experimental data, research on this compound is still in its nascent stages.

The primary mode of action for this compound is likely centered on its antioxidant properties, similar to its parent compound, p-coumaric acid. However, to establish its true potential as a neuroprotective agent, further rigorous investigation is imperative. Future studies should focus on:

  • Quantitative evaluation of its neuroprotective efficacy in various in vitro and in vivo models of neuronal injury.

  • Elucidation of its precise mechanism(s) of action , including its ability to modulate key signaling pathways involved in neuroprotection.

  • Pharmacokinetic and bioavailability studies to assess its potential for therapeutic development.

By addressing these knowledge gaps, the scientific community can better ascertain the position of this compound within the landscape of neuroprotective agents and determine its viability as a candidate for further drug development.

A Researcher's Guide to Cross-Validation of Analytical Methods for 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of phenolic compounds and related molecules, offering a baseline for what researchers might expect when validating methods for 1-O-trans-p-Coumaroylglycerol.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (R²) > 0.999[6][7]> 0.997[8]> 0.99
Limit of Detection (LOD) 0.01 - 0.3 µg/mL[6][9]0.07 - 0.82 ng/mL[8][10]ng/mL to low µg/mL range
Limit of Quantification (LOQ) 0.04 - 0.99 µg/mL[6][9]0.23 - 8.20 ng/mL[8][10]ng/mL to low µg/mL range
Accuracy (% Recovery) 95 - 105%95 - 103%[8]> 80%[11]
Precision (% RSD) < 2%[6]< 3%[8]< 10%
Specificity Moderate to HighVery HighHigh
Throughput ModerateHighLow to Moderate
Cost LowHighModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. The following are representative methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its simplicity and cost-effectiveness.[9][12]

  • Sample Preparation:

    • Extraction of this compound from the matrix (e.g., plant material, plasma) can be achieved using solid-liquid or liquid-liquid extraction with solvents such as methanol (B129727), ethanol, or ethyl acetate.

    • The extract is then filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating phenolic compounds.[6][7]

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol is typical.[6][9]

    • Flow Rate: A flow rate of 0.7-1.0 mL/min is generally employed.[7][9]

    • Detection Wavelength: Based on the UV absorbance of the p-coumaroyl group, a detection wavelength of around 310-320 nm is appropriate.[6]

    • Quantification: Quantification is performed by constructing a calibration curve using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of the analyte.[10][13][14]

  • Sample Preparation:

    • Sample extraction is similar to that for HPLC.

    • A solid-phase extraction (SPE) step may be incorporated for cleaner samples and to concentrate the analyte.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 column, often with smaller particle sizes (e.g., < 2 µm) for better resolution and faster analysis times.

    • Mobile Phase: LC-MS grade solvents are required. A typical mobile phase would consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) run in a gradient mode.[13]

    • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

    • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and a specific product ion for quantification, which provides high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Sample Preparation and Derivatization:

    • Extraction is performed as described for HPLC and LC-MS.

    • The dried extract is then derivatized to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or trimethylsilyl (B98337) imidazole, which converts hydroxyl groups to trimethylsilyl (TMS) ethers.[11]

  • GC-MS Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for instance, starting at a lower temperature and ramping up to a higher temperature.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Preparation cluster_validation Phase 2: Individual Method Validation cluster_comparison Phase 3: Cross-Validation and Comparison cluster_selection Phase 4: Method Selection A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Candidate Methods (HPLC, LC-MS, GC-MS) A->B C Prepare Standard Solutions and Quality Control Samples B->C D HPLC-UV Validation C->D E LC-MS/MS Validation C->E F GC-MS Validation C->F G Assess Performance Parameters (Linearity, Accuracy, Precision, LOD, LOQ) D->G E->G F->G H Analyze Identical Samples with Validated Methods G->H I Statistical Comparison of Results (e.g., t-test, ANOVA) H->I J Evaluate Method Agreement (Bland-Altman plot) I->J K Select Optimal Method Based on Performance and Requirements J->K

Caption: Workflow for analytical method cross-validation.

SignalingPathways cluster_method_properties Method Properties cluster_methods Analytical Methods cluster_application Application Sensitivity Sensitivity LCMS LC-MS/MS Sensitivity->LCMS Highest Specificity Specificity Specificity->LCMS Highest Cost Cost & Complexity HPLC HPLC-UV Cost->HPLC Lowest Application Optimal Application HPLC->Application Routine QC LCMS->Application Trace Analysis Complex Matrices GCMS GC-MS GCMS->Application Volatile Analytes (with derivatization)

Caption: Logical relationships between method properties and applications.

References

Replicating Published Findings on 1-O-trans-p-Coumaroylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported biological activities of 1-O-trans-p-Coumaroylglycerol, with a focus on replicating published findings. Below, we objectively compare its performance with available data, provide detailed experimental methodologies for key experiments, and visualize the described signaling pathways.

Biological Activities and Performance

This compound is a naturally occurring compound that has garnered interest for its potential therapeutic properties, primarily as a neuroprotective, anti-inflammatory, and antioxidant agent. While specific replicated studies on this exact molecule are limited in publicly available literature, research on structurally similar compounds, such as 1-O-p-coumaroyl-β-D-glucoside, provides valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Published research on analogues suggests that this compound likely exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies on 1-p-coumaroyl-β-D-glucoside, a structurally related compound, have demonstrated significant inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This includes the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1][2]

Table 1: Reported Anti-inflammatory Effects of a Structurally Related Compound (1-p-coumaroyl-β-D-glucoside)

Inflammatory MediatorCell LineStimulantObserved Effect
Nitric Oxide (NO)RAW 264.7LPSSignificant, concentration-dependent suppression.[1][2]
Prostaglandin E2 (PGE2)RAW 264.7LPSSignificant, concentration-dependent suppression.[1][2]
iNOS ExpressionRAW 264.7LPSSignificant suppression of protein expression.[1][2]
COX-2 ExpressionRAW 264.7LPSSignificant suppression of protein expression.[1][2]
IL-1β SecretionRAW 264.7LPSInhibition of secretion.[1]
TNF-α SecretionRAW 264.7LPSInhibition of secretion.[1]
Antioxidant Activity
Neuroprotective Activity

The neuroprotective activity of this compound is a key area of interest, yet specific, detailed, and replicated in vitro studies are not prominently published. General neuroprotective assays often utilize cell lines like PC12 or HT22 and induce cytotoxicity with agents such as glutamate (B1630785) to mimic excitotoxicity. The protective effect of a test compound is then quantified by measuring cell viability.

Experimental Protocols

To facilitate the replication of findings, this section provides detailed methodologies for key experiments based on published protocols for similar compounds.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies on related anti-inflammatory compounds.[1][2]

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • Reagents and antibodies for Western blotting (e.g., primary antibodies for iNOS, COX-2, and a loading control like β-actin; HRP-conjugated secondary antibodies)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates for the NO assay and in 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Nitric Oxide Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Western Blot Analysis:

    • Lyse the cells from the 6-well plates and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

In Vitro Antioxidant Activity Assays (General Protocols)

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assay in HT22 Cells (General Protocol)

This protocol is based on general methods for assessing neuroprotection against glutamate-induced cytotoxicity.[3][4]

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in HT22 hippocampal neuronal cells.

Materials:

  • HT22 hippocampal neuronal cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: Add glutamate (e.g., 5 mM) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the control group.

Signaling Pathways and Visualizations

The anti-inflammatory effects of coumaroyl derivatives are often attributed to their modulation of the NF-κB and Akt signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Coumaroyl compounds may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkBa_P->NFkB Releases Proteasome Proteasome Degradation IkBa_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation Induces Transcription Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol Coumaroylglycerol->IkBa Inhibits Degradation

Caption: Putative inhibition of the NF-κB signaling pathway.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is crucial for cell survival and is also implicated in inflammation. Activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent activation of various downstream targets. In the context of inflammation, Akt activation has been shown to be involved in the anti-inflammatory effects of some natural compounds. For instance, 1-p-coumaroyl-β-D-glucoside has been shown to increase the phosphorylation of Akt, which is associated with its anti-inflammatory actions.[1][2]

Akt_Pathway Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol PI3K PI3K Coumaroylglycerol->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Akt_P P-Akt Downstream Downstream Effectors Akt_P->Downstream Anti_inflammatory Anti-inflammatory Effects Downstream->Anti_inflammatory Experimental_Workflow Start Start Culture Culture RAW 264.7 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect NO_Assay Nitric Oxide (NO) Assay Collect->NO_Assay Western_Blot Western Blot for iNOS and COX-2 Collect->Western_Blot Analyze Analyze Data NO_Assay->Analyze Western_Blot->Analyze End End Analyze->End

References

In Vivo Antioxidant Activity of 1-O-trans-p-Coumaroylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant activity of 1-O-trans-p-Coumaroylglycerol against well-established natural antioxidants: curcumin, quercetin, and resveratrol (B1683913). While this compound, a naturally occurring compound, is recognized for its neuroprotective properties and is believed to possess antioxidant effects, there is a notable lack of specific in vivo studies quantifying its direct impact on key antioxidant enzymes and oxidative stress markers.[1] This guide aims to present the available information and draw comparisons with extensively studied alternatives to aid in research and drug development.

Comparative Analysis of Antioxidant Efficacy

The antioxidant potential of a compound in a living organism is often evaluated by its ability to modulate the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and to reduce the levels of oxidative stress markers like malondialdehyde (MDA).

Quantitative Data Summary

CompoundAnimal ModelKey FindingsReference
This compound -Data not available-
Curcumin RatsSignificantly reduced malondialdehyde (MDA) levels. Increased superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) activities.[2][3][4][2][3][4]
Quercetin RatsIncreased the levels of SOD and CAT and reduced the level of MDA after lipopolysaccharide (LPS) induction, suggesting an enhancement of the antioxidant defense system.[5] In other studies, it has been shown to alleviate the decline of antioxidant enzyme activity.[5][5]
Resveratrol RatsModulated CAT and SOD activity and prevented ethanol-induced oxidative stress by decreasing cellular lipid peroxidation.[6] It has also been shown to upregulate the expression of antioxidant enzymes like CAT, GPx, and SOD.[7][6][7]

Signaling Pathways and Experimental Workflow

To understand the mechanisms and evaluation of in vivo antioxidant activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Oxidative_Stress_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Antioxidant_Compound Antioxidant Compound (e.g., Curcumin, Quercetin, Resveratrol) Antioxidant_Compound->Nrf2 promotes release from Keap1

Figure 1. The Nrf2-ARE signaling pathway in response to oxidative stress.

InVivo_Workflow Animal_Model Animal Model Selection (e.g., Rats) Grouping Grouping (Control, Vehicle, Treatment Groups) Animal_Model->Grouping Induction Induction of Oxidative Stress (e.g., CCl4, H2O2) Grouping->Induction Treatment Treatment with Test Compound Induction->Treatment Sacrifice Sacrifice and Tissue Collection (e.g., Liver, Brain, Blood) Treatment->Sacrifice Biochemical_Assays Biochemical Assays (SOD, CAT, MDA) Sacrifice->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis

Figure 2. A typical experimental workflow for in vivo antioxidant activity assessment.

Logical_Comparison Topic In Vivo Antioxidant Activity Compound1 This compound Topic->Compound1 Compound2 Curcumin Topic->Compound2 Compound3 Quercetin Topic->Compound3 Compound4 Resveratrol Topic->Compound4 Data_Lacking Limited In Vivo Data Compound1->Data_Lacking Data_Available Quantitative In Vivo Data (SOD, CAT, MDA) Compound2->Data_Available Compound3->Data_Available Compound4->Data_Available

Figure 3. Logical relationship of data availability for the compared compounds.

Detailed Experimental Protocols

The following are generalized protocols for key in vivo antioxidant assays. Specific parameters may need to be optimized based on the experimental setup.

Malondialdehyde (MDA) Assay

This assay measures lipid peroxidation by quantifying MDA, a secondary product of lipid oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex (MDA-TBA adduct), which can be measured spectrophotometrically.

Procedure:

  • Tissue Homogenization: Homogenize a known weight of tissue (e.g., liver, brain) in ice-cold buffer (e.g., Tris-KCl buffer).[8]

  • Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.[8]

  • Reaction: Mix the supernatant with TBA solution and incubate in a water bath at 80-95°C for 45-60 minutes.[8][9]

  • Measurement: After cooling, measure the absorbance of the resulting pink supernatant at 532 nm.[8][10]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[10] Results are typically expressed as nmol/mg of protein.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Principle: The assay is often based on the inhibition of a reaction that produces a colored product. For example, the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color development.

Procedure:

  • Sample Preparation: Prepare tissue homogenates or serum samples as required.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, a substrate for xanthine (B1682287) oxidase (e.g., xanthine), and a detection agent (e.g., NBT).

  • Initiation: Add the sample and xanthine oxidase to the reaction mixture to start the reaction.

  • Incubation: Incubate at a controlled temperature for a specific duration (e.g., 30 minutes at 25°C).[11]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm for formazan, the product of NBT reduction).[11]

  • Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and is often expressed as U/mg of protein.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Principle: The most common method involves monitoring the decrease in absorbance of H₂O₂ at 240 nm.

Procedure:

  • Sample Preparation: Prepare tissue homogenates in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: Prepare a solution of H₂O₂ in the same buffer.

  • Initiation: Add the sample to the H₂O₂ solution to start the enzymatic reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a spectrophotometer.

  • Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂. The activity is typically expressed as U/mg of protein.

Conclusion

While this compound holds promise as a bioactive compound with potential antioxidant effects, further in vivo research is critically needed to substantiate these claims and to quantify its efficacy in comparison to well-characterized antioxidants like curcumin, quercetin, and resveratrol. The established antioxidant properties and extensive in vivo data for these alternative compounds provide a robust benchmark for the future evaluation of this compound. Researchers are encouraged to utilize the standardized in vivo assays detailed in this guide to generate comparable data and elucidate the full therapeutic potential of this and other novel antioxidant compounds.

References

Structure-Activity Relationship of p-Coumaric Acid Esters: A Comparative Guide on Antiradical Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of various esters derived from p-coumaric acid, with a focus on their antiradical properties. While the primary compound of interest, 1-O-trans-p-Coumaroylglycerol, and its close analogs with systematic modifications are not extensively documented in publicly available research, this guide leverages a comprehensive study on a library of renewable bis- and trisphenols synthesized from p-hydroxycinnamic acids and biobased diols/triols, including glycerol. This analysis offers valuable insights into how structural modifications, such as the choice of polyol and the degree of methoxylation on the aromatic ring, influence antiradical efficacy.

Comparative Analysis of Antiradical Activity

A study by Reano et al. (2025) explored the antiradical activities of a series of bis- and trisphenols derived from p-coumaric acid, ferulic acid, and sinapic acid, esterified with biobased diols and a triol (glycerol). The antiradical activity was assessed, and the results for the p-coumaric acid derivatives are summarized below.

Compound IDDiol/Triol Linkerp-Hydroxycinnamic AcidAntiradical Activity (EC50 in µM)
a Isosorbidep-Coumaric acidNo activity
b 1,4-Butanediolp-Coumaric acidNo activity
c Glycerolp-Coumaric acidNo activity

Data sourced from Reano et al. (2025). "No activity" indicates that the compounds were not effective radical scavengers at the tested concentrations.

The study revealed that for a significant antiradical effect, the presence of methoxy (B1213986) groups on the aromatic ring is crucial. Derivatives from ferulic acid (one methoxy group) and sinapic acid (two methoxy groups) showed potent antiradical activity, whereas the esters of p-coumaric acid (no methoxy groups) were found to be very poor radical scavengers. This suggests that the electron-donating methoxy groups play a key role in the radical scavenging mechanism.

Experimental Protocols

Synthesis of p-Hydroxycinnamic Acid-Based Bis- and Trisphenols

The synthesis of the library of bis- and trisphenols was conducted through a chemo-enzymatic process. The key steps involved the lipase-mediated transesterification of ethyl p-coumarate with various biobased diols (isosorbide, 1,4-butanediol) and a triol (glycerol). This enzymatic approach offers a more sustainable synthetic pathway.

Antiradical Activity Assay

The antiradical activity of the synthesized compounds was evaluated using a standard in vitro assay. The specific details of the assay, as referenced in the study, would typically involve the following:

  • Reagents : A stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), is used as an indicator. A solution of the test compound is prepared at various concentrations.

  • Procedure : The test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark for a specific period.

  • Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm for DPPH). The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation : The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound required to scavenge 50% of the free radicals) is determined from the dose-response curve.

Visualizing the Structures and Workflow

To better understand the molecular structures and the experimental process, the following diagrams have been generated using the DOT language.

cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start p-Hydroxycinnamic Acids (p-Coumaric, Ferulic, Sinapic) reaction Chemo-enzymatic Esterification start->reaction reagents Biobased Diols/Triol (Isosorbide, 1,4-Butanediol, Glycerol) reagents->reaction products Library of Bis- and Trisphenols reaction->products assay Antiradical Activity Assay (e.g., DPPH) products->assay data EC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Meta-analysis of studies on 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Meta-Analysis of 1-O-trans-p-Coumaroylglycerol: A Comparative Guide for Researchers

Introduction

This compound is a naturally occurring phenylpropanoid found in various plants, including Zea mays L. and Imperata cylindrica.[1][2] This compound has garnered interest within the scientific community for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory activities. This guide provides a meta-analysis of the existing research on this compound and compares its bioactivity with relevant alternative compounds, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

While specific quantitative data for this compound is limited in the currently available literature, we can infer its potential efficacy by comparing it with structurally related compounds and established inhibitors.

Tyrosinase Inhibitory Activity

Table 1: Comparison of Tyrosinase Inhibitory Activity (IC50 Values)

CompoundIC50 (µM)Source/Type
Kojic Acid (Standard)16.69 - 18.25Fungal Metabolite
7,3',4'-Trihydroxyisoflavone5.23 ± 0.6Natural Isoflavone[4]
7,8,4'-Trihydroxyisoflavone11.21 ± 0.8Natural Isoflavone[4]
Quercetin-4'-O-beta-d-glucoside1.9Natural Flavonol Glycoside[4]
Mirkoin5Natural Flavonoid[4]

Note: Lower IC50 values indicate greater potency.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be contextualized by examining the activity of its glucoside derivative, 1-p-coumaroyl-β-D-glucoside (CG), and the commonly used steroidal anti-inflammatory drug, dexamethasone. Studies on CG have shown significant suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7]

Table 2: Comparison of Anti-inflammatory Activity

Compound/AgentAssayModelKey Findings
1-p-Coumaroyl-β-D-glucoside (CG)NO, PGE2, IL-1β, TNF-α ProductionLPS-stimulated RAW264.7 cellsSignificantly suppressed the production of all tested pro-inflammatory mediators.[7]
iNOS, COX-2 Protein ExpressionLPS-stimulated RAW264.7 cellsInhibited the expression of iNOS and COX-2.[7]
IκB DegradationLPS-stimulated RAW264.7 cellsSuppressed the degradation of IκB.[7]
Akt PhosphorylationLPS-stimulated RAW264.7 cellsIncreased Akt phosphorylation in a concentration-dependent manner.[7]
DexamethasoneIL-1β, TNF-α ProductionBacteria-stimulated mouse macrophagesInhibited IL-1β and TNF-α expression.[8]
IL-8 ProductionCSE-stimulated A549 cellsReduced the secretion of IL-8.[9]

Note: This table summarizes the qualitative effects of the compounds on various inflammatory markers.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.

1. Reagents and Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test compound (this compound)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the mushroom tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.

Anti-inflammatory Activity Assay in RAW264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of a compound on LPS-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant after treatment.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

3. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the treated cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory activity of 1-p-coumaroyl-β-D-glucoside, a related compound, is mediated through the PI3K/Akt and NF-κB signaling pathways.[7] It is plausible that this compound shares a similar mechanism.

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates IKK IKK TLR4->IKK Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w IkB_deg IkB_deg IkB->IkB_deg NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription TCG 1-O-trans-p- Coumaroylglycerol TCG->pAkt Promotes TCG->IkB Inhibits Degradation

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound in vitro.

G cluster_assays Downstream Assays start Start cell_culture Culture RAW264.7 Macrophage Cells start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation collect Collect Supernatant & Cell Lysate stimulation->collect griess Griess Assay (NO measurement) collect->griess elisa ELISA (Cytokine measurement) collect->elisa western Western Blot (Protein expression) collect->western analysis Data Analysis & Conclusion griess->analysis elisa->analysis western->analysis end End analysis->end

References

Head-to-head comparison of 1-O-trans-p-Coumaroylglycerol with resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, natural compounds continue to be a valuable source of inspiration. Among these, polyphenols have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head comparison of two such compounds: 1-O-trans-p-Coumaroylglycerol and the well-studied resveratrol (B1683913). While resveratrol is a widely recognized polyphenol with a vast body of research supporting its bioactivities, this compound is an emerging compound with promising, yet less explored, therapeutic potential. This document aims to objectively compare their performance based on available experimental data, detail relevant experimental protocols, and visualize key signaling pathways. It is important to note that direct head-to-head comparative studies are limited, and much of the understanding of this compound's activity is inferred from studies on its constituent, p-coumaric acid.

Quantitative Data Comparison

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference Compound
Resveratrol DPPH15.54 µg/mLVitamin C (6.35 µg/mL)[1]
ABTS2.86 µg/mLVitamin C (5.18 µg/mL)[1]
This compound DPPHData not available-
ABTSData not available-

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 Value
Resveratrol COX-2 Inhibition~30-60 µM
Nitric Oxide (NO) Inhibition (LPS-induced)Effective inhibition observed
This compound COX-2 InhibitionData not available
Nitric Oxide (NO) Inhibition (LPS-induced)Data not available

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the antioxidant and anti-inflammatory activities of these compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound (resveratrol or this compound) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 0.700 ± 0.02 at 734 nm).

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and mix.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Protocol (using a commercial COX inhibitor screening assay kit):

    • Reconstitute purified COX-1 or COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

    • Add varying concentrations of the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2) to the reaction mixture.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) as per the kit's instructions.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach a suitable confluency.

    • Pre-treat the cells with varying concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation is also included.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development.

Resveratrol

Resveratrol is known to modulate a complex network of signaling pathways, contributing to its diverse biological activities.

  • Anti-inflammatory Effects: Resveratrol can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like COX-2 and iNOS.[2] Resveratrol also influences the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses and inflammation.

  • Antioxidant and Neuroprotective Effects: Resveratrol can activate the SIRT1 (Sirtuin 1) pathway, a key regulator of cellular metabolism and longevity.[3][4] Activation of SIRT1 is linked to enhanced antioxidant defense mechanisms and neuroprotection. Furthermore, resveratrol can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

Resveratrol_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant & Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus_NFkB->Pro_inflammatory_Genes Activates Transcription Resveratrol_Inflam Resveratrol Resveratrol_Inflam->IKK Inhibits Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates SIRT1 SIRT1 SIRT1->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant_Enzymes Induces Expression Resveratrol_Antioxidant Resveratrol Resveratrol_Antioxidant->SIRT1 Activates

Caption: Key signaling pathways modulated by Resveratrol.

This compound

The precise signaling pathways modulated by this compound are not yet well-elucidated. However, based on the known activities of its parent compound, p-coumaric acid, we can hypothesize its potential mechanisms of action. p-Coumaric acid has been shown to possess antioxidant and anti-inflammatory properties, and it is plausible that this compound shares some of these mechanisms.[1][2]

  • Potential Anti-inflammatory Effects: p-Coumaric acid has been reported to inhibit the NF-κB pathway, which could lead to a reduction in the expression of pro-inflammatory mediators.[1] It is therefore hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

  • Potential Antioxidant Effects: The antioxidant activity of p-coumaric acid is attributed to its ability to scavenge free radicals. This compound, containing the p-coumaroyl moiety, is also expected to exhibit direct radical scavenging activity.

Coumaroylglycerol_Hypothetical_Pathway cluster_hypothetical_inflammation Hypothetical Anti-inflammatory Pathway Stimulus Inflammatory Stimulus Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases NFkB_Activation NF-κB Activation Upstream_Kinases->NFkB_Activation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Coumaroylglycerol This compound (Hypothesized) Coumaroylglycerol->Upstream_Kinases Inhibits?

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivities of natural compounds like this compound and resveratrol.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Compound Isolation/ Synthesis Purity Purity & Structural Characterization (NMR, MS) Start->Purity In_Vitro_Screening In Vitro Bioactivity Screening Purity->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX, NO inhibition) In_Vitro_Screening->Anti_inflammatory_Assays Cell_Viability Cell Viability/Toxicity Assays In_Vitro_Screening->Cell_Viability Mechanism_Studies Mechanism of Action Studies Antioxidant_Assays->Mechanism_Studies Anti_inflammatory_Assays->Mechanism_Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Studies->qPCR In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Conclusion Conclusion & Further Development Efficacy->Conclusion Toxicology->Conclusion

Caption: A typical workflow for evaluating natural compounds.

Conclusion and Future Directions

Resveratrol is a well-characterized polyphenol with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties, mediated through its interaction with multiple signaling pathways, including NF-κB, MAPK, and SIRT1. In contrast, this compound is a less-studied compound, though it holds promise based on its structural similarity to other bioactive molecules and the known activities of p-coumaric acid.

The lack of direct comparative studies and quantitative data for this compound highlights a significant research gap. Future research should focus on:

  • Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies that directly compare the antioxidant, anti-inflammatory, and neuroprotective activities of this compound and resveratrol under identical experimental conditions.

  • Quantitative Bioactivity Profiling: Determining the IC50 values of this compound in a range of standardized antioxidant and anti-inflammatory assays.

  • Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

Such studies are essential to fully assess the therapeutic potential of this compound and to determine its standing relative to established compounds like resveratrol. This will provide the necessary scientific foundation for its potential development as a novel therapeutic agent.

References

Benchmarking 1-O-trans-p-Coumaroylglycerol: A Comparative Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including species of Smilax and Grewia.[1] It is recognized for its neuroprotective and antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against established antioxidants. Due to a lack of publicly available, direct comparative studies on the isolated compound, this guide leverages data on the closely related p-coumaric acid and whole-plant extracts known to contain this compound to provide a contextual benchmark.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/ExtractIC50 (µg/mL)Source
p-Coumaric Acid Data not available
Ascorbic Acid ~5-10Representative Value
α-Tocopherol ~10-20Representative Value
Grewia asiatica Leaf Extract 27.3[2]

Lower IC50 values indicate stronger antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents)

Compound/ExtractTEAC (mM Trolox/g)Source
p-Coumaric Acid Data not available
Ascorbic Acid HighRepresentative Value
α-Tocopherol HighRepresentative Value
Smilax spp. Extract up to 3612.18

Higher Trolox Equivalent Antioxidant Capacity (TEAC) values indicate stronger antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Compound/ExtractFRAP Value (µM Fe(II)/g)Source
p-Coumaric Acid 24 - 113
Ascorbic Acid HighRepresentative Value
α-Tocopherol ModerateRepresentative Value
Smilax spp. Extract Data not available

Higher FRAP values indicate greater reducing power.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized procedures widely used in antioxidant research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control is prepared with the solvent and the DPPH solution.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in its absorbance at 734 nm.

Protocol:

  • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each dilution of the test compound to a fixed volume of the ABTS•+ working solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard curve is generated using Trolox, a water-soluble analog of vitamin E.

  • The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each dilution of the test compound to a fixed volume of the pre-warmed FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 593 nm.

  • A standard curve is constructed using a solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • The results are expressed as µM of Fe(II) equivalents.

Potential Neuroprotective Signaling Pathways

The neuroprotective effects of phenolic antioxidants are often attributed to their ability to modulate cellular signaling pathways involved in oxidative stress response, inflammation, and cell survival. While the specific pathways modulated by this compound have not been definitively elucidated, its structural similarity to other neuroprotective phenolic compounds suggests potential involvement in the following pathways:

Antioxidant_Mechanism cluster_key ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidative Stress Antioxidant This compound Antioxidant->ROS Radical Scavenging Antioxidant->ROS Donates H atom or electron

Caption: General mechanism of antioxidant action against reactive oxygen species.

Neuroprotective_Pathway OxidativeStress Oxidative Stress Nrf2 Nrf2 Pathway Compound This compound Compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->OxidativeStress Reduces Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Potential Nrf2-mediated neuroprotective pathway.

Conclusion

This compound is a promising natural compound with antioxidant and neuroprotective potential. While direct comparative data against established antioxidants are currently limited, the available information on related compounds and extracts suggests it likely possesses significant antioxidant activity. Further research is warranted to isolate and quantify the antioxidant capacity of pure this compound using standardized assays and to elucidate the specific molecular signaling pathways underlying its neuroprotective effects. Such studies will be crucial for its potential development as a therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Safety Considerations

To ensure safe handling and disposal, it is crucial to be aware of the known properties of 1-O-trans-p-Coumaroylglycerol and related substances.

PropertyDataSource
Molecular Formula C12H14O5[1]
Molecular Weight 238.24[1]
CAS Number 106055-11-2[1][2]
Appearance Solid (Powder)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]
General Handling Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin and eyes.[3]N/A

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on best practices for handling similar chemical compounds in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[3]

2. Waste Identification and Segregation:

  • Unused this compound should be treated as chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

3. Small Quantities (Milligram Scale):

  • For small research quantities, absorb the compound onto an inert material such as vermiculite, dry sand, or earth.[3][4]

  • Place the absorbent material into a suitable, labeled, and sealed container for hazardous waste disposal.[3]

4. Larger Quantities:

  • For larger amounts, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Do not discharge down the drain or into the environment.[3][5]

5. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as contaminated waste.

  • Place these materials in a designated and clearly labeled hazardous waste container.

6. Disposal of Solutions:

  • If this compound is in a solvent, the entire solution should be disposed of as hazardous waste.

  • The specific disposal method will depend on the solvent used. Consult the SDS for the solvent for proper disposal instructions.

7. Final Disposal:

  • All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Solution Waste Disposal cluster_final Final Steps start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solution Is it in solution? ppe->is_solution is_small_quantity Small Quantity? is_solution->is_small_quantity No check_solvent_sds Consult Solvent SDS for Specific Procedures is_solution->check_solvent_sds Yes absorb Absorb on Inert Material (e.g., Vermiculite) is_small_quantity->absorb Yes containerize_solid Place in Labeled Hazardous Waste Container is_small_quantity->containerize_solid No (Consult EHS) absorb->containerize_solid dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste containerize_solid->dispose_contaminated containerize_solution Place in Labeled Hazardous Waste Container containerize_solution->dispose_contaminated check_solvent_sds->containerize_solution arrange_pickup Arrange for Professional Waste Disposal dispose_contaminated->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and adhere to your institution's specific guidelines and all applicable regulations.

References

Personal protective equipment for handling 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 1-O-trans-p-Coumaroylglycerol. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information and Properties

This compound is a naturally occurring phenolic compound found in various plants. It is recognized for its neuroprotective and antioxidant properties, making it a compound of interest in drug development and life sciences research.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅[2]
Molecular Weight 238.24 g/mol [2]
CAS Number 106055-11-2[2]
Appearance Powder[3]
Storage (Powder) -20°C for up to 3 years. Keep away from direct sunlight.[2][4]
Storage (In Solvent) -80°C for up to 1 year.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and dispose of them properly after handling the compound.
Eye and Face Protection Safety glasses with side shields or gogglesIn cases where splashing is a risk, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing.
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a fume hood.

Emergency First Aid Procedures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

Handling:

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store the solid compound in a tightly sealed container at -20°C, protected from light.[2][4]

  • For solutions, store at -80°C for long-term stability.[2]

Operational Plan: Preparation of Stock Solutions

This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[3] The following table provides solubility data from a commercial supplier.

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.49 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.49 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.49 mM)

Protocol for Preparing a 1 mg/mL Stock Solution in 10% DMSO:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL. For example, to 1 mg of powder, add 100 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.[1]

  • To prepare a 1 mg/mL working solution, dilute the 10 mg/mL stock solution 1:10 with the desired aqueous buffer or cell culture medium. For example, add 10 µL of the 10 mg/mL stock to 90 µL of buffer.

Experimental Protocols

The following are generalized protocols for assessing the known biological activities of this compound. These should be adapted based on specific experimental needs.

Neuroprotection_Workflow A Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates B Pre-treat cells with various concentrations of This compound A->B C Induce cytotoxicity with glutamate (B1630785) B->C D Incubate for 24-48 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Data Analysis: Compare viability of treated vs. untreated cells E->F

Figure 1. Workflow for an in vitro neuroprotection assay.

Detailed Methodology:

  • Cell Culture: Plate SH-SY5Y cells (or another suitable neuronal cell line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 hours.

  • Induction of Cytotoxicity: Add glutamate to the wells to a final concentration known to induce cell death (e.g., 5 mM). Include a vehicle control (no glutamate, no compound) and a positive control (glutamate, no compound).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: Measure cell viability using a standard MTT or similar assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the neuroprotective effect of this compound.

Antioxidant_Assay_Workflow A Prepare serial dilutions of This compound and a standard (e.g., Trolox) B Add DPPH solution to each dilution in a 96-well plate A->B C Incubate in the dark at room temperature B->C D Measure absorbance at ~517 nm C->D E Calculate the percentage of DPPH radical scavenging D->E F Determine the IC50 value E->F

Figure 2. Workflow for a DPPH antioxidant assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound in methanol. Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.

  • Reaction: In a 96-well plate, add a small volume of each sample or standard dilution. Then, add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The scavenging activity is inversely proportional to the absorbance.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Disposal Plan

As a specific SDS is not available, this compound and any materials contaminated with it should be handled as chemical waste.

Disposal Procedures:

  • Solid Waste: Collect unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not pour solutions down the drain.

  • Empty Containers: "RCRA empty" containers (no free liquid remaining) can typically be disposed of in the regular trash after defacing the label. However, consult your institution's specific guidelines.

  • Waste Pickup: Follow your institution's procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.